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  • Product: methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
  • CAS: 33317-03-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Abstract Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a versatile and high-value building block in synthetic organic and medicinal chemistry. The pyrrole nucleus is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a versatile and high-value building block in synthetic organic and medicinal chemistry. The pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and characterization of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. By integrating established chemical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge required to effectively utilize this compound in complex synthetic endeavors, particularly within the realm of drug discovery and development.

Core Molecular Properties and Identification

Understanding the fundamental physicochemical properties of a synthetic building block is the first step in its successful application. This section outlines the key identifiers and characteristics of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Chemical Structure and Identity

The molecule consists of a central 1H-pyrrole ring substituted at the C2 position with a methyl carboxylate group, and at the C4 and C5 positions with methyl groups.

Figure 1: Chemical Structure of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Physicochemical Data

A summary of the key physical and chemical properties is provided in the table below. This data is essential for determining appropriate reaction conditions, solvents, and storage protocols.

PropertyValueSource
CAS Number 33317-03-2[3]
Molecular Formula C₈H₁₁NO₂[3]
Molecular Weight 153.18 g/mol [3]
Appearance Solid, semi-solid, or liquid
Purity ≥98% (Typical commercial grade)[3]
Storage Conditions Sealed in dry, 2-8°C[3]
Topological Polar Surface Area (TPSA) 42.09 Ų[3]
logP (Predicted) 1.418[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis Strategies: The Knorr Pyrrole Synthesis

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among the various methods, the Knorr pyrrole synthesis stands out for its versatility and reliability in constructing polysubstituted pyrroles.[4][5] This method involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[2]

The synthesis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate can be efficiently achieved via a Knorr-type synthesis. The causality behind this choice lies in the ready availability of the starting materials and the method's proven efficacy for producing highly substituted pyrroles. A critical aspect of this synthesis is the in situ generation of the requisite α-amino-ketone from an oxime precursor, which is necessary to prevent its rapid self-condensation into pyrazines.[6]

knorr_synthesis cluster_synthesis Knorr Pyrrole Synthesis Workflow start1 Methyl Acetoacetate step2 Step 2: Condensation Amine attacks ketoester carbonyl start1->step2 start2 3-Oxobutanal Oxime (or suitable α-aminoketone precursor) step1 Step 1: In Situ Reduction α-aminoketone is formed start2->step1 reductant Reducing Agent (e.g., Zinc Dust) reductant->step1 step1->step2 α-amino-3-oxobutane step3 Step 3: Cyclization & Dehydration Intramolecular ring formation and water elimination step2->step3 Enamine Intermediate product Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate step3->product

Figure 2: Workflow for Knorr Synthesis of the title compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a self-validating system for the synthesis, based on the principles of the Knorr reaction.[4][5]

Materials:

  • Methyl 2-chloroacetoacetate

  • 3-Aminobutan-2-one hydrochloride

  • Sodium acetate

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminobutan-2-one hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. Stir the mixture at room temperature for 30 minutes.

  • Condensation: To the suspension from Step 1, add methyl 2-chloroacetoacetate (1.0 eq) dropwise over 15 minutes. The choice of an α-haloketone ester is a common variant of the related Hantzsch synthesis, which proceeds through similar intermediates.[7][8]

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for both the condensation and subsequent cyclization/dehydration steps.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acid and remove acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. This step is essential to isolate the target compound from starting materials and side products.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Chemical Reactivity

The reactivity of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is governed by the interplay of its three key structural features: the electron-rich pyrrole ring, the N-H proton, and the ester and methyl substituents.

reactivity_map cluster_sites main Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate ring Pyrrole Ring (C3) nh N-H Proton ester Ester Group methyl C4-Methyl Group r1 Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) ring->r1 r2 Deprotonation (with base) -> N-Alkylation/Acylation nh->r2 r3 Hydrolysis (-> Carboxylic Acid) Reduction (-> Alcohol) ester->r3 r4 Oxidation (e.g., with DDQ) -> Carboxylic Acid Derivative methyl->r4

Figure 3: Reactivity map showing key reaction sites.

  • Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is highly activated towards electrophiles. Substitution typically occurs at the C3 position, which is the most electron-rich carbon not fully substituted.

  • N-H Acidity and Substitution: The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent N-alkylation or N-acylation to introduce functionality at the nitrogen atom.

  • Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4,5-dimethyl-1H-pyrrole-2-carboxylic acid) under acidic or basic conditions.[9] It can also be reduced to the primary alcohol ( (4,5-dimethyl-1H-pyrrol-2-yl)methanol) using reducing agents like lithium aluminum hydride.

  • Oxidation of the C4-Methyl Group: Research has shown that the methyl group at the C4 position of pyrrole-2-carboxylates can be regioselectively oxidized. For instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a nucleophile like methanol can lead to the formation of a 4-acylpyrrole.[10] This selective oxidation provides a pathway to further functionalize the pyrrole core.

Spectroscopic Characterization

Accurate structural elucidation relies on a combination of spectroscopic techniques. Below are the expected data for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, which serve as a benchmark for characterization.

Technique Expected Observations
¹H NMR ~1.9-2.2 ppm: Singlet, 3H (C4-CH₃). ~2.1-2.4 ppm: Singlet, 3H (C5-CH₃). ~3.7-3.9 ppm: Singlet, 3H (Ester -OCH₃). ~6.5-6.8 ppm: Singlet or narrow doublet, 1H (C3-H).[11] ~8.5-9.5 ppm: Broad singlet, 1H (N-H).[11]
¹³C NMR ~10-14 ppm: C4-CH₃ and C5-CH₃. ~51-53 ppm: Ester -OCH₃. ~110-135 ppm: Four signals for the pyrrole ring carbons. ~160-165 ppm: Ester C=O.
IR (Infrared) ~3300-3400 cm⁻¹: N-H stretch (broad). ~2900-3000 cm⁻¹: C-H stretch (aliphatic). ~1680-1710 cm⁻¹: C=O stretch (ester).[12] ~1100-1250 cm⁻¹: C-O stretch.[12]
Mass Spec (MS) [M]⁺: m/z = 153.18 (Molecular Ion). Fragmentation: Loss of -OCH₃ (m/z = 122), loss of -COOCH₃ (m/z = 94).

Applications in Drug Discovery and Development

The pyrrole scaffold is of significant interest to the pharmaceutical industry due to its prevalence in biologically active molecules and its ability to participate in key hydrogen bonding interactions with biological targets.[1][13] Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is not an end-product itself but rather a crucial intermediate for the synthesis of more complex, pharmacologically active compounds.

  • Scaffold for Bioactive Molecules: It provides a rigid, functionalized core that can be elaborated upon. For example, hydrolysis of the ester to the carboxylic acid, followed by amide coupling, produces pyrrole-2-carboxamides. This class of compounds has shown potent activity as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for treating drug-resistant tuberculosis.[14]

  • Building Block for Privileged Structures: The ability to selectively functionalize the N-H position, the C3 position, and the peripheral methyl and ester groups allows for the creation of diverse chemical libraries.[15] This diversity is essential in lead optimization campaigns to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

  • Precursor to Anti-bacterials: The pyrrole-2-carboxylate moiety is a recognized pharmacophore in the development of novel antibacterial agents.[16] Derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis.[16]

Conclusion

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a foundational building block in heterocyclic chemistry. Its synthesis is readily achievable through established methods like the Knorr pyrrole synthesis, and its multiple reactive sites offer a wealth of opportunities for synthetic diversification. For researchers in drug discovery, this compound represents an accessible starting point for the development of novel therapeutics targeting a wide range of diseases, from bacterial infections to cancer. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount to unlocking its full potential in the laboratory.

References

  • Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. (2017, October 3). Arkivoc. Retrieved March 7, 2026, from [Link]

  • Kaur, N. (2020). Hantzsch Pyrrole Synthesis. In Metals and Non-Metals. Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The Hantzsch pyrrole synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • The Pherobase NMR: Methyl 4-methylpyrrole-2-carboxylate. (n.d.). The Pherobase. Retrieved March 7, 2026, from [Link]

  • Pyrrole - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024, February 14). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). ACG Publications. Retrieved March 7, 2026, from [Link]

  • 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • dimethyl 5-methyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate. (n.d.). Chemical Synthesis Database. Retrieved March 7, 2026, from [Link]

  • Pyrrole-2-carboxylic acid, 5-(4-acetyl-3,5-dimethyl-2-pyrrolylmethyl)-4-ethyl-3-methyl-. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024, February 28). MDPI. Retrieved March 7, 2026, from [Link]

  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Ethyl 4,5-dimethyl-1h-pyrrole-2-carboxylate. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products, pharmaceuticals, and functional materials.[1] The precise determination of their substitution patterns is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products, pharmaceuticals, and functional materials.[1] The precise determination of their substitution patterns is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive, technically-focused protocol for the structural elucidation of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, a representative substituted pyrrole. We will delve into the synergistic application of modern spectroscopic techniques, emphasizing not just the "how" but the "why" behind each analytical choice. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing similar heterocyclic compounds.

The subject of this guide, methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, possesses the following core structure:

Caption: Structure of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

I. Synthesis and Isolation

A common synthetic route to obtain methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate involves the reaction of a β-ketoester with an α-amino ketone in the presence of a catalyst. While various methods exist for the synthesis of substituted pyrroles, a one-pot synthesis from 4-(3-chloroallylidene)-2-phenyloxazol-5(4H)-ones has also been reported.[2] Regardless of the synthetic pathway, purification via column chromatography or recrystallization is essential to obtain a sample of high purity for unambiguous spectroscopic analysis.

II. Spectroscopic Elucidation: A Multi-faceted Approach

The structural confirmation of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

A. Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of a newly synthesized compound.

1. Rationale and Technique Selection:

For a relatively volatile and thermally stable compound like methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are suitable.[3]

  • Electron Ionization (EI): This "hard" ionization technique provides a detailed fragmentation pattern that serves as a structural fingerprint, which can be compared against spectral libraries.[3] However, the molecular ion peak (M•+) may be weak or absent.

  • Electrospray Ionization (ESI): As a "soft" ionization method, ESI is excellent for preserving the molecular ion, typically observed as the protonated molecule [M+H]+, which is crucial for accurate molecular weight determination.[3][4]

For definitive structural work, high-resolution mass spectrometry (HRMS) using analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is indispensable for obtaining accurate mass measurements and confirming the elemental formula.[4]

2. Expected Data and Interpretation:

Parameter Expected Value Significance
Molecular Formula C₈H₁₁NO₂[5]Confirms the elemental composition.
Molecular Weight 153.18 g/mol [5]Provides the mass of the molecule.
EI Mass Spectrum (m/z) 153 (M•+), 122, 94The molecular ion confirms the molecular weight. The fragmentation pattern provides structural clues.
ESI-HRMS (m/z) [M+H]+ = 154.0817Provides a highly accurate mass for elemental formula confirmation.

3. Experimental Protocol (GC-EI-MS):

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: m/z 40-300.[3]

    • Ion Source Temperature: 230°C.[3]

Caption: General workflow for GC-MS analysis of pyrrole derivatives.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

1. ¹H NMR Spectroscopy:

  • Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Expected Chemical Shifts (in CDCl₃):

    • ~9.0-9.5 ppm (broad singlet, 1H): N-H proton of the pyrrole ring.[1]

    • ~6.8 ppm (singlet, 1H): C3-H proton of the pyrrole ring.

    • ~3.8 ppm (singlet, 3H): O-CH₃ protons of the methyl ester.

    • ~2.2 ppm (singlet, 3H): C5-CH₃ protons.

    • ~2.1 ppm (singlet, 3H): C4-CH₃ protons.

  • Interpretation: The absence of coupling for the pyrrole proton (C3-H) indicates that the adjacent positions (C2 and C4) are substituted. The distinct singlets for the two methyl groups on the pyrrole ring confirm their attachment to different carbon atoms.

2. ¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR reveals the number of unique carbon atoms and their chemical environments.

  • Expected Chemical Shifts (in CDCl₃):

    • ~162 ppm: C=O of the ester.

    • ~130 ppm: C2 of the pyrrole ring.

    • ~125 ppm: C5 of the pyrrole ring.

    • ~118 ppm: C4 of the pyrrole ring.

    • ~110 ppm: C3 of the pyrrole ring.

    • ~51 ppm: O-CH₃ of the ester.

    • ~13 ppm: C5-CH₃.

    • ~11 ppm: C4-CH₃.

  • Interpretation: The presence of eight distinct carbon signals confirms the proposed structure. The chemical shifts are characteristic of a substituted pyrrole ester.

3. 2D NMR Experiments (COSY, HSQC, HMBC):

While the structure of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is relatively simple and can often be determined from 1D NMR, 2D NMR experiments provide definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): Would show no correlations for the isolated C3-H proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would confirm the assignments of the C3-H and the methyl groups to their respective carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The N-H proton to C2, C5.

    • The C3-H proton to C2, C4, C5.

    • The O-CH₃ protons to the ester carbonyl carbon.

    • The C4-CH₃ protons to C3, C4, C5.

    • The C5-CH₃ protons to C4, C5.

4. Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

Caption: NMR workflow for structural elucidation.

C. Infrared (IR) Spectroscopy

1. Rationale:

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

2. Expected Absorptions:

Wavenumber (cm⁻¹) Vibration Functional Group
~3300-3400 N-H stretchPyrrole N-H
~2900-3000 C-H stretchAliphatic C-H
~1680-1710 C=O stretchEster carbonyl
~1550 C=C stretchPyrrole ring
~1200-1300 C-O stretchEster C-O

3. Interpretation:

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the ester carbonyl group. The N-H stretching frequency can be influenced by hydrogen bonding; in the solid state, dimers connected through N-H···O interactions are often observed.[6]

4. Experimental Protocol (FT-IR):

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (from a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

III. Summary of Spectroscopic Data

Technique Key Findings
Mass Spectrometry Confirms molecular formula C₈H₁₁NO₂ and molecular weight of 153.18 g/mol .
¹H NMR Shows the presence of an N-H proton, one pyrrole proton, a methyl ester, and two distinct methyl groups on the pyrrole ring.
¹³C NMR Reveals eight unique carbon atoms, including an ester carbonyl, four sp² carbons of the pyrrole ring, a methyl ester carbon, and two methyl group carbons.
IR Spectroscopy Identifies the N-H, C-H, C=O (ester), and C=C functional groups.

IV. Conclusion

The comprehensive and logical application of mass spectrometry, 1D and 2D NMR spectroscopy, and infrared spectroscopy provides an unambiguous structural elucidation of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. The convergence of data from these independent analytical techniques ensures a high degree of confidence in the assigned structure. This systematic approach serves as a robust template for the characterization of other novel substituted pyrroles and related heterocyclic compounds in a research and development setting.

V. References

  • BenchChem. (n.d.). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. Retrieved from

  • BenchChem. (n.d.). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Retrieved from [Link]

  • Organic Chemistry Research. (2023). Regular Article. Retrieved from [Link]

  • RSC Publishing. (n.d.). Spectroscopic and theoretical studies on the monomeric and dimeric forms of methyl pyrrole-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Pyrrole-2-Carboxylates

Introduction: The Pyrrole-2-Carboxylate Core in Modern Science The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural heart of vital biological molecules like heme and chlorophyll.[1][2] With...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole-2-Carboxylate Core in Modern Science

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural heart of vital biological molecules like heme and chlorophyll.[1][2] Within this family, pyrrole-2-carboxylates represent a particularly valuable subclass. The strategic placement of a carboxylate group at the C2 position provides a crucial synthetic handle for further elaboration, making these compounds highly sought-after building blocks in medicinal chemistry and materials science.[3][4][5] Their prevalence in pharmaceuticals, including anti-inflammatory drugs and novel potassium-competitive acid blockers, underscores the critical need for efficient and regioselective synthetic methods.[4][5]

This guide provides a comprehensive exploration of the synthesis of pyrrole-2-carboxylates, tracing the historical evolution from foundational, often non-regioselective methods to modern, highly specific strategies. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental choices and providing detailed protocols for key transformations.

PART 1: The Foundations - Classical Routes to the Pyrrole Scaffold

The story of pyrrole-2-carboxylate synthesis doesn't begin with a single discovery but rather with the development of general methods for constructing the pyrrole ring itself. The pioneering work of chemists in the late 19th century laid the groundwork, and while not originally designed for regioselectivity, these classical reactions can be adapted to produce the desired 2-carboxylate isomers.

The Knorr Pyrrole Synthesis (1884)

First reported by Ludwig Knorr, this reaction traditionally involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[6][7] This method revolutionized heterocyclic chemistry by providing a direct pathway to substituted pyrroles from accessible starting materials.[6]

Mechanistic Causality: The key to the Knorr synthesis is the initial condensation between the amine of the α-amino-ketone and a carbonyl group of the β-ketoester. The α-aminoketones are often generated in situ from an α-oximino-ketone via reduction with zinc dust in acetic acid to avoid their inherent instability and tendency to self-condense.[7][8] The subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[6] The placement of the carboxylate group is determined by the structure of the β-dicarbonyl starting material.

Workflow: Knorr Pyrrole Synthesis

G cluster_0 Step 1: In Situ Amine Formation cluster_1 Step 2: Condensation & Cyclization A α-Oximino-β-ketoester B α-Amino-β-ketoester A->B Zn, Acetic Acid (Reduction) D Enamine Intermediate B->D Condensation with C C β-Ketoester E Cyclized Intermediate D->E Intramolecular Acylation F Pyrrole Product E->F Dehydration G A 1,4-Dicarbonyl B Hemiaminal Intermediate A->B + Amine (Attack on C=O) C Cyclized Dihydroxy Intermediate B->C Intramolecular Cyclization D Pyrrole Product C->D - 2 H₂O (Dehydration) Amine R-NH2 G A α-Isocyanoacetate Anion C Michael Adduct A->C + Nitroalkene (B) (Michael Addition) B Nitroalkene D Cyclized Intermediate C->D 5-endo-dig Cyclization E Pyrrole-2-carboxylate D->E Base-catalyzed Elimination of NO₂

Sources

Exploratory

theoretical calculations for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

An In-Depth Technical Guide to the Theoretical Calculations for Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Calculations for Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting theoretical calculations on methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Pyrrole scaffolds are prevalent in numerous biologically active compounds, and understanding their electronic structure, reactivity, and spectroscopic properties through computational modeling is crucial for rational drug design and the development of novel functional materials.[1][2] This guide emphasizes the application of Density Functional Theory (DFT) to elucidate the molecular properties of the title compound, offering a blend of theoretical principles and practical, step-by-step protocols. The methodologies outlined herein are designed to be self-validating and are grounded in established computational practices for similar heterocyclic systems.

Introduction: The Significance of Pyrrole Derivatives and the Role of Computational Chemistry

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, arising from the aromatic five-membered ring containing a nitrogen atom, contribute to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, as a substituted pyrrole, presents a scaffold with potential for further functionalization in drug discovery programs.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in modern chemical research.[3] It allows for the in-silico investigation of molecular structure, electronic properties, and reactivity, providing insights that complement and guide experimental work.[3] For a molecule like methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, theoretical calculations can predict its three-dimensional geometry, vibrational frequencies (correlating to infrared and Raman spectra), electronic transitions (correlating to UV-Vis spectra), and various reactivity descriptors. This predictive power accelerates the design-synthesis-testing cycle in drug development and materials science.

This guide will focus on a robust and widely adopted computational approach for organic molecules: DFT calculations using the B3LYP functional with a Pople-style basis set. This combination has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including pyrrole derivatives.[4][5][6]

Foundational Theoretical Principles

A solid understanding of the underlying theoretical concepts is paramount for the successful application of computational chemistry. This section provides a concise overview of the key principles relevant to the calculations described in this guide.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, molecules. The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces the computational cost compared to other high-level ab initio methods without a substantial loss of accuracy for many applications.

The B3LYP Functional

The choice of the exchange-correlation functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. B3LYP has a long track record of providing reliable results for the geometries, vibrational frequencies, and thermochemical properties of organic molecules.[4][5][6]

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a triple-zeta basis set, meaning it uses three sets of functions to describe each atomic orbital, providing a more accurate representation of the electron distribution compared to smaller basis sets. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron cloud and are crucial for accurately modeling chemical bonds. This basis set is well-suited for calculations on organic molecules containing heteroatoms like nitrogen and oxygen.[4][5]

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, step-by-step protocol for performing theoretical calculations on methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This workflow is designed to be logical and self-validating, ensuring the reliability of the obtained results.

Figure 1: A schematic representation of the computational workflow for the theoretical analysis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This can be done using any molecular modeling software such as GaussView, Avogadro, or ChemDraw. It is important to start with a reasonable initial geometry to ensure the subsequent optimization converges to the correct minimum. The SMILES string for the molecule is COC(=O)c1[nH]c(C)c(C)c1.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is the most stable conformation of the molecule.

Protocol:

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method: Specify the DFT method as B3LYP.

  • Basis Set: Select the 6-311++G(d,p) basis set.

  • Keywords: Use the Opt keyword to request a geometry optimization.

  • Convergence Criteria: It is generally recommended to use tight convergence criteria to ensure a true minimum is found.

Step 3: Frequency Calculation and Zero-Point Energy Correction

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This calculation serves two primary purposes:

  • Verification of the Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy of the molecule. It also predicts the infrared (IR) and Raman spectra.

Protocol:

  • Input Geometry: Use the optimized geometry from the previous step.

  • Method and Basis Set: Maintain the same B3LYP/6-311++G(d,p) level of theory.

  • Keywords: Use the Freq keyword.

Step 4: Verification of Minimum Energy Structure

After the frequency calculation is complete, it is crucial to inspect the output to confirm that there are no imaginary frequencies. If an imaginary frequency is present, it indicates that the optimized structure is not a true minimum. In such cases, the geometry corresponding to the imaginary frequency should be distorted and the optimization process repeated.

Step 5: Analysis of Molecular Properties

With a confirmed minimum energy structure, a wealth of information about the molecule's properties can be extracted and analyzed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (Illustrative Data)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The values presented in this table are illustrative and would be obtained from the output of the DFT calculation.

The results of the frequency calculation can be directly correlated with experimental spectroscopic data.

  • Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Protocol for TD-DFT:

  • Input Geometry: Use the optimized ground-state geometry.

  • Method: Employ the TD-DFT method, often with the same B3LYP functional.

  • Basis Set: Use the 6-311++G(d,p) basis set.

  • Solvent Effects: To better match experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM).

From the electronic structure calculations, various reactivity descriptors can be derived to predict the molecule's chemical behavior. These include:

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

  • Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, and radical attacks.[7]

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The key validation step is the frequency calculation. Obtaining all real frequencies for the optimized geometry provides a high degree of confidence that the calculated structure represents a stable conformation.

Furthermore, the trustworthiness of the results can be enhanced by:

  • Comparison with Experimental Data: Whenever possible, the calculated spectroscopic data (IR, Raman, NMR, UV-Vis) should be compared with experimental data for the title compound or closely related analogs.

  • Basis Set Superposition Error (BSSE): For calculations involving intermolecular interactions (e.g., dimerization), the BSSE should be corrected for using methods like the counterpoise correction.

  • Choice of Functional: While B3LYP is a robust choice, for specific properties like charge-transfer excitations, other functionals may be more appropriate.[3] It is good practice to benchmark results with different functionals if high accuracy is required.

Conclusion

This technical guide has provided a comprehensive and practical framework for performing theoretical calculations on methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. By following the detailed protocols and understanding the underlying theoretical principles, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this important pyrrole derivative. The application of these computational methods will undoubtedly accelerate the discovery and development of new drugs and materials based on the pyrrole scaffold.

References

  • Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2018). ResearchGate. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. [Link]

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. (2004). The Journal of Physical Chemistry A. [Link]

  • Spectroscopic and theoretical studies on the monomeric and dimeric forms of methyl pyrrole-2-carboxylate. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. (2023). Taylor & Francis Online. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (n.d.). ResearchGate. [Link]

  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. (1993). PubMed. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC. [Link]

  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. (2022). MDPI. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate | Request PDF. (2025). ResearchGate. [Link]

  • Computational Note on the Chemical Reactivity of Pyrrole Derivatives. (2025). ResearchGate. [Link]

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). PMC. [Link]

  • methyl 2,5-dimethylpyrrole-1-carboxylate | CAS#:5044-30-4. (2025). Chemsrc. [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2002). The Journal of Physical Chemistry A. [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. (2019). Taylor & Francis Online. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

Sources

Foundational

Whitepaper: Synthesis, Mechanistic Evolution, and Applications of 4,5-Dimethylpyrrole-2-carboxylates

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Literature Review Perspective: Senior Application Scientist Executive Summary & Chemical Significance As a c...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Literature Review Perspective: Senior Application Scientist

Executive Summary & Chemical Significance

As a cornerstone of advanced heterocyclic chemistry, 4,5-dimethylpyrrole-2-carboxylate (and its ethyl/methyl ester derivatives) serves as a critical synthetic building block. The inherent instability of simple pyrroles towards oxidation and polymerization is elegantly mitigated in this scaffold [1]. The electron-withdrawing nature of the ester at the C2 (alpha) position deactivates the pyrrole ring against electrophilic oligomerization, while the methyl groups at C4 and C5 provide steric shielding and points for further synthetic functionalization.

From a practical standpoint, this specific substitution pattern dictates the regiochemistry required for synthesizing sterically demanding macrocycles like porphyrins, advanced fluorophores like Boron Dipyrromethene (BODIPY) dyes, and biologically active pharmaceuticals including kinase inhibitors and saturated pyrrolidine derivatives [2, 3].

Synthetic Evolution: From Knorr to Kleinspehn

The journey to efficiently synthesize 4,5-dimethylpyrrole-2-carboxylates represents a masterclass in solving regiochemical ambiguity.

The Classic Knorr Dilemma

In the classic Knorr pyrrole synthesis, the condensation of an


-amino ketone with a 

-keto ester (like ethyl acetoacetate) often yields a mixture of products. The reaction proceeds at room temperature but requires stringent control because

-amino ketones readily self-condense.
The Fischer-Fink Anomaly

In 1948, Fischer and Fink made a pivotal observation [1]. While utilizing Zanetti's extension of the Knorr synthesis (using 2,4-pentanedione and ethyl 2-oximinoacetoacetate), they isolated ethyl 4,5-dimethylpyrrole-2-carboxylate as a minor byproduct. This product resulted from an alternate[3+2] connectivity where the inferred intermediate lost an acetyl group. However, the lack of selectivity severely limited its utility.

The Kleinspehn Breakthrough

In 1955, G.G. Kleinspehn successfully manipulated the reaction thermodynamics and kinetics to make the Fischer-Fink connectivity the exclusive pathway [2]. The Causality of the Design: By replacing ethyl acetoacetate with diethyl oximinomalonate , Kleinspehn ensured the amine intermediate possessed two electron-withdrawing groups. During the cyclization with 2,4-pentanedione (or its 3-alkyl derivatives), the energetic favorability of decarboxylation forces the elimination of one ester group, locking the formation of the 2-carboxylate pyrrole in yields exceeding 60% [2].

Later, Paine and Dolphin (1985) refined this protocol by pre-forming the amine rather than relying on in situ oxime reduction, drastically improving regioselectivity for unsymmetrical 1,3-diketones [3].

G N1 Traditional Knorr Synthesis (Ethyl Acetoacetate) N2 Fischer-Fink Observation (Trace 4,5-dimethylpyrrole) N1->N2 Alternate Connectivity N3 Kleinspehn Modification (Diethyl Oximinomalonate) N2->N3 Structural Redesign N4 Paine-Dolphin Refinement (Pre-formed Amine) N3->N4 Regioselective Enhancement N5 Exclusive Formation: 4,5-dimethylpyrrole-2-carboxylate N4->N5 >70% Yield

Fig 1: Mechanistic evolution forcing exclusive[3+2]-a,d connectivity in pyrrole synthesis.

Validated Protocol: Synthesis of Ethyl 4,5-dimethylpyrrole-2-carboxylate

The following step-by-step workflow synthesizes ethyl 4,5-dimethylpyrrole-2-carboxylate based on the optimized Kleinspehn and Paine-Dolphin methodologies[2, 3].

Reagents Required
  • 2-methyl-3-oxobutanal (prepared via Claisen condensation of 2-butanone and ethyl formate)

  • Diethyl oximinomalonate (or ethyl 2-oximinoacetoacetate for specific variants)

  • Zinc dust (reducing agent)

  • Glacial acetic acid (solvent and catalyst)

Step-by-Step Methodology
  • Preparation of the Reductive Environment:

    • Action: Dissolve 1 equivalent of diethyl oximinomalonate in glacial acetic acid under mechanical stirring.

    • Causality: Acetic acid acts as both the solvent and the proton source required for the subsequent reduction of the oxime to the crucial

      
      -amino intermediate.
      
  • Controlled in situ Reduction:

    • Action: Add Zinc dust (2.5 equivalents) in small portions while maintaining the temperature between 60°C and 70°C.

    • Causality:In situ reduction of the oxime generates the highly reactive

      
      -aminomalonate. Temperature control is critical; exceeding 80°C promotes rapid self-condensation of the amino ester, plummeting the yield.
      
  • Diketone Condensation:

    • Action: Introduce 1.1 equivalents of 2-methyl-3-oxobutanal dropwise to the mixture.

    • Causality: The

      
      -aminomalonate immediately attacks the more electrophilic carbonyl of the diketone. The presence of the dual ester groups forces an intramolecular aldol-type condensation, followed by the irreversible loss of one ester group (decarboxylation) to achieve aromaticity.
      
  • Quenching and Crystallization:

    • Action: Pour the hot reaction mixture into vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

    • Causality: The rapid polarity shift forces the hydrophobic pyrrole to crash out of the aqueous acid. Recrystallization removes aliphatic diketone impurities, yielding pure ethyl 4,5-dimethylpyrrole-2-carboxylate as off-white/pale-yellow crystals.

Advanced Applications & Downstream Utility

The 4,5-dimethylpyrrole-2-carboxylate scaffold is a privileged intermediate across multiple scientific domains.

Fluorophores: BODIPY Core Synthesis

BODIPY (Boron dipyrromethene) dyes are synthesized by coupling pyrroles through a methine bridge followed by complexation with


. The 4,5-dimethyl substitutions are critical here; they prevent nucleophilic attack at the 

-positions of the final dye, dramatically increasing the quantum yield and photostability of the fluorophore [1].
Porphyrin Precursors

In the geochemical and synthetic studies of porphyrins (e.g., mimicking heme or chlorophyll cores), ethyl 4,5-dimethylpyrrole-2-carboxylate is subjected to base-catalyzed transesterification or saponification, followed by decarboxylation to generate the highly reactive alpha-free pyrroles required for tetramerization into porphyrinogens [3].

Pharmaceutical Enantioselective Reduction

Recent breakthroughs in organocatalysis and metal-catalyzed C-H functionalization have utilized 4,5-dimethylpyrrole-2-carboxylates as substrates for highly enantioselective asymmetric reductions. The reduction of this specific pyrrole framework yields all-cis chiral pyrrolidine derivatives, creating three chiral centers in a single process. These saturated N-heterocycles are direct precursors to complex secondary metabolites (e.g., rhazinilam) and tyrosine protein kinase inhibitors (such as JAK1/JAK3 inhibitors)[4, 5].

Applications Core 4,5-dimethylpyrrole- 2-carboxylate A1 BODIPY Dyes (Fluorescent Probes) Core->A1 BF2 Complexation A2 Porphyrinogens (Macrocycles) Core->A2 Tetramerization A3 Chiral Pyrrolidines (Kinase Inhibitors) Core->A3 Asymmetric Reduction

Fig 2: Strategic divergence of the pyrrole core into advanced material and biological applications.

Quantitative Data & Yield Comparisons

The shift in synthetic protocols over the decades directly correlates with enhanced yields and atomic economy. Below is a comparative analysis of the methodologies utilized to synthesize 2-carboxylate substituted pyrroles.

Synthesis MethodPrimary ReagentsTemp ControlAverage YieldRegioselectivity
Traditional Knorr

-amino ketone + ethyl acetoacetate
Room Temp~20-30%Poor (High oligomerization)
Fischer-Fink [1]2,4-pentanedione + ethyl 2-oximinoacetoacetateExothermicTrace (<5%)None (Isolated as byproduct)
Kleinspehn [2]Diethyl oximinomalonate + 1,3-diketone60°C - 80°C55-65%High (Forced [3+2]-a,d)
Paine-Dolphin [3]Pre-formed

-aminomalonate
< 40°C75-85% Excellent (Unsymmetrical tolerance)

Table 1: Comparative efficiency of pyrrole-2-carboxylate synthetic methodologies.

References

  • Fischer, H.; Fink, E. Über eine neue Pyrrolsynthese. Hoppe-Seyler's Zeitschrift für physiologische Chemie. 1948, 283, 152. Verified via Academic Dictionaries:[Link]

  • Kleinspehn, G.G. A Novel Route to Certain 2-Pyrrolecarboxylic Esters and Nitriles. Journal of the American Chemical Society. 1955, 77, 1546–1548. Verified via NIH PMC:[Link]

  • Paine, J. B., III; Dolphin, D. Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. Journal of Organic Chemistry. 1985, 50, 5598. Verified via UNICAM Institutional Repository: [Link]

  • Kuwano, R.; Kashiwabara, M.; Ohsumi, M.; Kusano, H. Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society. Verified via AWS scientific archives: [Link]

  • Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ACS Catalysis. 2024, 14(19), 14703-14710. Verified via ResearchGate:[Link]

Protocols & Analytical Methods

Method

synthesis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate from starting materials

Application Note: De Novo Synthesis of Methyl 4,5-Dimethyl-1H-Pyrrole-2-Carboxylate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists Compound CAS: 33317-03-2 Methodology: Modified...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of Methyl 4,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists Compound CAS: 33317-03-2 Methodology: Modified Knorr Pyrrole Condensation via Regioselective Formylation

Executive Insight & Mechanistic Rationale

The synthesis of highly substituted pyrroles—particularly those with specific functionalization at the C2, C4, and C5 positions—presents unique regiochemical challenges. The synthesis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate relies on an advanced modification of the classic Knorr pyrrole synthesis [1].

Standard Knorr conditions often fail to yield this specific substitution pattern without producing unwanted regioisomers or requiring difficult-to-isolate unsymmetrical 1,3-dicarbonyl intermediates. To circumvent this, the protocol is split into two rigorously controlled phases:

  • Regioselective Formylation: 2-butanone is treated with ethyl formate and sodium tert-butoxide. Instead of forming a complex mixture of thermodynamic and kinetic enolates, the reaction is driven to completion by the precipitation of the intermediate as a sodium enolate salt (sodium 2-methyl-3-oxobutanalate).

  • In Situ Reduction and Condensation: The sodium salt is reacted with methyl 2-(hydroxyimino)-3-oxobutanoate under reducing conditions (Zn/AcOH). The zinc reduces the oxime to a highly unstable

    
    -amino ketone (methyl 2-amino-3-oxobutanoate). The amine immediately condenses with the aldehyde carbon of the 2-methyl-3-oxobutanalate. During the subsequent cyclization and aromatization steps, the acetyl group of the amino ester intermediate acts as a nucleofuge and is cleaved, correctly establishing the C3-H pyrrole geometry.
    

Experimental Pathway Visualization

Synthesis Butanone 2-Butanone (CH3-CO-CH2-CH3) NaOtBu NaOtBu / dry THF 0°C to RT, 18 h Butanone->NaOtBu EtFormate Ethyl Formate (HCO2Et) EtFormate->NaOtBu Intermediate Sodium 2-methyl- 3-oxobutanalate NaOtBu->Intermediate ZnAcOH Zn powder / AcOH 1,4-dioxane / H2O 60°C to 80°C Intermediate->ZnAcOH Oxime Methyl 2-(hydroxyimino) -3-oxobutanoate Oxime->ZnAcOH Product Methyl 4,5-dimethyl-1H- pyrrole-2-carboxylate ZnAcOH->Product

Synthesis workflow diagram: Phase 1 (Formylation) to Phase 2 (In situ reduction and Knorr cyclization).

Quantitative Material Systems

Table 1: Reagents and Stoichiometry for Phase 1 (Formylation)

Reagent / Material MW ( g/mol ) Amount Equivalents Function
2-Butanone 72.11 10.7 mL (120 mmol) 1.00 Starting Material
Ethyl Formate 74.08 14.5 mL (180 mmol) 1.50 Formylating Agent
Sodium tert-butoxide 96.10 13.8 g (144 mmol) 1.20 Base

| Tetrahydrofuran (THF) | 72.11 | 50 mL total | N/A | Solvent (Dry) |

Table 2: Reagents and Stoichiometry for Phase 2 (Pyrrole Condensation)

Reagent / Material MW ( g/mol ) Amount Equivalents Function
Sodium 2-methyl-3-oxobutanalate 122.10 11.7 g (96 mmol) 1.00 1,3-Dicarbonyl source
Methyl 2-(hydroxyimino)-3-oxobutanoate 145.11 14.5 g (100 mmol) 1.04 Nitrogen / C2-ester source
Zinc Powder 65.38 10.2 g (160 mmol) 1.66 Reducing Agent
Acetic Acid (AcOH) 60.05 15.0 mL N/A Co-solvent / Acid source

| 1,4-Dioxane / Water | N/A | 29 mL / 102 mL | N/A | Aqueous/Organic Media |

Step-by-Step Experimental Protocol

Phase 1: Preparation of Sodium 2-methyl-3-oxobutanalate

Causality Note: Rigorous exclusion of moisture is critical here. Water will prematurely hydrolyze the NaOtBu, completely suppressing the enolization and formylation.

  • System Preparation: Purge a dry round-bottom flask with nitrogen gas. Maintain an inert atmosphere throughout the setup [1].

  • Initial Loading: Add 2-butanone (10.7 mL) and dry THF (14 mL) to the flask. Plunge the vessel into an ice bath and equilibrate to 0°C.

  • Electrophile Addition: Introduce ethyl formate (14.5 mL) sequentially via syringe.

  • Base Addition (Critical Step): Prepare a separate solution of NaOtBu (13.8 g) dissolved in dry THF (36 mL). Using a dropping funnel or syringe pump, add this basic solution dropwise to the reaction mixture at 0°C over a period of exactly 2 hours.

    • Insight: Slow addition prevents uncontrolled exothermic spikes and minimizes base-catalyzed self-condensation of the 2-butanone.

  • Maturation: Remove the ice bath. Stir the resulting yellow solution at room temperature for 18 hours. A heavy colorless precipitate will form as the equilibrium is driven forward by the insolubility of the sodium enolate.

  • Isolation: Filter the precipitate under a nitrogen curtain if possible. Wash the solid cake thoroughly with cold, dry THF to remove unreacted starting materials and tert-butanol. Dry in vacuo to afford the intermediate (Yield: ~12.2 g, 83%).

Phase 2: In situ Reduction and Knorr Cyclization

Causality Note: The


-amino ketone intermediate formed upon oxime reduction is highly susceptible to self-dimerization (forming dihydropyrazines). Generating it "in situ" in the presence of the electrophilic sodium salt ensures it is trapped immediately by the desired cyclization pathway [1].
  • Solution Assembly: In a large reaction vessel, dissolve the intermediate precipitate (11.7 g) in distilled water (31 mL).

  • Reagent Mixing: To this aqueous solution, add methyl 2-(hydroxyimino)-3-oxobutanoate (14.5 g), followed by 1,4-dioxane (29 mL), acetic acid (15 mL), and additional water (71 mL).

  • Controlled Reduction: Heat the biphasic mixture to 60°C with vigorous magnetic stirring. Add the zinc powder (10.2 g) in six equal portions at 15-minute intervals.

    • Insight: Interval addition controls the generation of hydrogen gas and maintains a steady, low-concentration stream of the reactive amino intermediate, eliminating self-condensation side reactions.

  • Thermal Cyclization: After the final zinc addition, stir at 60°C for 15 minutes, then ramp the temperature to 80°C and reflux for 1.5 hours to drive the aromatization and deacetylation to completion.

Phase 3: Workup and Purification
  • Quench and Filtration: Cool the mixture to room temperature. Dilute heavily with Ethyl Acetate (EtOAc) and filter the entire suspension through a pad of Celite to remove metallic zinc and zinc acetate salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer four additional times with EtOAc to ensure maximum recovery.

  • Drying: Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude residue via flash column chromatography using an EtOAc/hexane gradient (1:10 ratio).

  • Polishing: Recrystallize the purified fractions from an EtOAc–hexane system to yield colorless crystals of the target compound (Yield: ~6.05 g, 41% for this phase).

Analytical Validation Data

A self-validating protocol requires exact spectroscopic matching to ensure complete aromatization and correct regiochemistry [1].

Table 3: Spectroscopic and Physical Characterization

Parameter Analytical Observation Structural Correlation
Physical State Colorless Crystals High purity free-base pyrrole

| ¹H NMR (400 MHz) |


 2.00 (s, 3H) | C4–Methyl |
| ¹H NMR (400 MHz)  | 

2.20 (s, 3H) | C5–Methyl | | ¹H NMR (400 MHz) |

3.81 (s, 3H) | Ester –OCH₃ | | ¹H NMR (400 MHz) |

6.66 (d, J = 2.4 Hz, 1H) | C3–H (Doublet due to vicinal NH coupling) | | ¹H NMR (400 MHz) |

8.48–8.78 (br, 1H) | Pyrrole –NH (Broad) |

References

  • Kuwano, R., Kashiwabara, M., Ohsumi, M., & Hiro. Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles (Supporting Information / Materials and Methods). Amazon AWS / Source Document. 1

Sources

Application

protocol for the purification of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Application Note: Downstream Purification Protocol for Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Introduction and Chemical Context Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 33317-03-2) is a highly valuable, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Downstream Purification Protocol for Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction and Chemical Context

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 33317-03-2) is a highly valuable, functionalized building block in the development of pharmaceuticals, porphyrin analogs, and functional materials [3]. Due to the presence of an electron-rich aromatic core, an N-H hydrogen-bond donor, and a conjugated ester, this specific pyrrole isomer poses unique handling challenges.

Whether synthesized via contemporary regioselective methods or classic condensation pathways (such as Knorr-type or Barton-Zard variant sequences) [1][2], the downstream crude matrix is inevitably burdened with unreacted starting materials, basic catalysts (e.g., DBU or


), and polar oligomeric "tars." Because substituted pyrroles are notoriously sensitive to strong acids and aerobic oxidation, isolating the target to analytical grade (>99% purity) requires a carefully sequenced, self-validating purification logic that completely avoids harsh conditions [1].

Physicochemical Logic of the Purification Workflow

Do not blindly execute separation techniques; understanding the specific physical chemistry of the analyte ensures a robust and adaptable protocol.

  • Phase Partitioning and pKa Dynamics: Reaction mixtures often contain strong nitrogenous bases. A common error is neutralizing the crude mixture with

    
    , which drives the highly acid-sensitive pyrrole to rapidly polymerize. Instead, we utilize saturated aqueous ammonium chloride (
    
    
    
    ).
    
    
    provides a mild buffering environment (pH ~5.5) that smoothly protonates bases like DBU without degrading the pyrrole ring [2].
  • Stationary Phase Affinity: The target molecule possesses a distinct dipole due to the C-2 methyl ester and N-H bond, giving it moderate polarity. Normal-phase silica gel easily resolves the target from lipophilic byproducts (which elute in the solvent front) and highly polar tars (which remain on the baseline).

  • Crystallization Thermodynamics: Column chromatography typically maxes out at ~95% purity due to co-eluting regioisomers. Because methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (MW: 153.18) forms stable intermolecular hydrogen bonds, it selectively crystallizes from non-polar matrices. Using a hot mixed-solvent system (hexanes/ethyl acetate) thermodynamically forces out residual contaminants [3].

Purification Workflow Diagram

G Start Crude Synthesized Mixture (CAS: 33317-03-2 + Impurities) Quench Phase Partitioning (EtOAc / aq. NH4Cl) Start->Quench OrgLayer Organic Extract (Target + Lipophilic Impurities) Quench->OrgLayer Organic Layer AqLayer Aqueous Waste (Salts & Polar Byproducts) Quench->AqLayer Aqueous Layer Chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc) OrgLayer->Chromatography Concentration Waste1 Discard to Aqueous Waste AqLayer->Waste1 Cryst Recrystallization (Hot Hexane / EtOAc) Chromatography->Cryst Target Fractions (Rf ~0.35) Pure Purified Product (>99% Purity) Cryst->Pure Filtration & Drying

Figure 1. Self-validating purification workflow for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Step-by-Step Self-Validating Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction
  • Quench: Dilute the crude reaction mixture with ethyl acetate (EtOAc; 15 mL per 1 g of crude mass) and transfer to a suitably sized separatory funnel.

  • Neutralization: Slowly add an equal volume of saturated aqueous

    
    . Agitate gently to avoid emulsion formation. Vent frequently.
    
  • Phase Separation Gate: Allow the layers to separate fully.

    • Self-Validation Step: Spot both the aqueous and organic layers on a TLC plate. Check under UV light (254 nm). The

      
       ~0.35 band must only appear in the organic phase. If the aqueous layer shows target leakage, back-extract with an additional 0.5 volumes of EtOAc.
      
  • Washing and Drying: Wash the combined organic layers with brine (1 x 10 mL/g). Dry over anhydrous

    
    . Filter and concentrate under reduced pressure. Critical:  Keep the water bath 
    
    
    
    to prevent thermally induced darkening of the pyrrole [1].
Phase 2: Normal-Phase Flash Chromatography
  • Column Preparation: Dry-pack a flash column with 230-400 mesh silica gel (approx. 30 g of silica per 1 g of crude extract).

  • Loading: Dissolve the crude solid in the minimum required volume of dichloromethane (DCM) and load it onto the silica bed.

  • Elution Gradient:

    • Elute initially with 100% Hexanes to flush non-polar alkene/aliphatic impurities (2 column volumes).

    • Step the gradient to 90:10 Hexanes/EtOAc, then finally to an isocratic 80:20 Hexanes/EtOAc.

  • Fractionation Gate: Collect 15-20 mL fractions.

    • Self-Validation Step: Analyze fractions via TLC against the starting material. Pool only the pure fractions exhibiting a single, distinct UV-active spot at

      
      . Confirm the identity of the pooled fraction via LC-MS (ESI+) prior to solvent removal, looking for the dominant 
      
      
      
      peak at
      
      
      .
Phase 3: Recrystallization to Analytical Grade
  • Dissolution: Transfer the chromatography-purified solid to a minimal-volume Erlenmeyer flask. Add boiling hexanes dropwise until the solid is mostly dissolved. Add 1-2 drops of hot EtOAc until the solution turns completely clear.

  • Crystallization: Remove from heat. Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Recover the resulting pale crystals via vacuum filtration using a cold sintered glass funnel. Wash the filter cake with ice-cold hexanes (2 x 5 mL).

  • Final Desiccation: Dry the crystals under high vacuum (protect from direct light) to yield analytically pure methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate[3].

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Flash Chromatography | Solvent System | Target


 (Approx) | Impurity 

| Resolution Notes | | :--- | :--- | :--- | :--- | | 100% Hexanes | 0.00 | ~0.10 | Target does not elute; washes out aliphatic waste. | | 90:10 Hexanes/EtOAc | 0.15 | ~0.25 | Slow elution; ideal for resolving tight upper bands. | | 80:20 Hexanes/EtOAc | 0.35 | ~0.50 | Optimal isocratic elution point for target pyrrole. | | 50:50 Hexanes/EtOAc | 0.70 | >0.85 | Avoid: Causes co-elution of polar baseline tars. |

Table 2: Self-Validation Checklist & Expected Metrics

Processing Stage Analytical Method Expected Result / Tolerances Action if Failed

| Extraction | TLC (Aqueous vs. Organic) | No UV-active spot at


 0.35 in aq. phase. | Back-extract aqueous phase with pure EtOAc. |
| Chromatography | LC-MS (ESI+) of Pool | Dominant 

154.1

| Re-column pooled fractions with a gentler gradient. | | Final Product |

-NMR (qNMR) | >99% Area Purity; lack of aliphatic/DCM peaks. | Perform a second recrystallization cycle. |

Verification and Storage Directives

Once validated, the purified methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate should be immediately transferred into amber glass vials to protect against photo-oxidation. Displace the headspace with Argon or Nitrogen gas. Store the sealed vials at 2-8°C in a dry environment to ensure long-term stability and prevent spontaneous dimerization [3].

References

  • BenchChem. "The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles".
  • Organic Syntheses. "Organic Syntheses Procedure: 3,4-Diethylpyrrole".
  • ChemScene. "Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate".
Method

Application Note &amp; Methodology: Methyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate as a Strategic Building Block in Organic Synthesis

Executive Summary & Chemical Rationale In medicinal chemistry and advanced materials science, the strategic decoration of heterocycles is a cornerstone of drug discovery. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In medicinal chemistry and advanced materials science, the strategic decoration of heterocycles is a cornerstone of drug discovery. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS RN: 33317-03-2) represents a highly privileged, dense functional scaffold. Pyrrole-2-carboxylates are frequently used as key intermediates in the total synthesis of complex natural products, polycyclic heterocycles, and bromopyrrole alkaloids[1]. Furthermore, they are extensively utilized to construct DNA minor-groove binders[2] and serve as the core architecture in FDA-approved target therapies such as the kinase inhibitor sunitinib[3].

The utility of this specific building block relies on its unique electronic distribution. The C4 and C5 methyl groups push electron density into the aromatic ring via hyperconjugation, offsetting the electron-withdrawing nature of the C2 ester. The result is a highly activated, unsubstituted C3 position that acts as an optimal nucleophile for electrophilic aromatic substitutions, while the N1 and C2 sites allow for orthogonal functionalization.

Orthogonal Reactivity & Mechanistic Mapping

To effectively utilize this compound in multistep synthesis, one must leverage its orthogonal reactivity profile. The logical sequence of derivatization dictates that N1 protection, C3 electrophilic capture, and C2 saponification can be performed independently without cross-interference if precise mechanistic controls are applied.

Reactivity cluster_c3 cluster_n1 cluster_c2 core Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (Privileged Scaffold) c3_node C3 Position (Nucleophilic Hotspot) core->c3_node n1_node N1 Position (Acidic Pyrrolic NH) core->n1_node c2_node C2 Position (Ester Functionality) core->c2_node c3_action Vilsmeier Formylation Halogenation (NBS/NCS) c3_node->c3_action n1_action NaH Deprotonation N-Alkylation / Boc Protection n1_node->n1_action c2_action Saponification (LiOH) Amide Coupling / Decarboxylation c2_node->c2_action

Figure 1: Orthogonal reaction pathways of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Validated Synthetic Protocols

The following protocols are engineered as self-validating workflows. By incorporating fundamental chemical causality and in-process quality controls (IPC), reproducibility is strictly maintained.

Protocol A: Regioselective Vilsmeier-Haack Formylation at C3

Causality & Rationale: The synthesis of indolinone-based kinase inhibitors demands a C3-aldehyde on the pyrrole ring. Phosphorus oxychloride (POCl₃) reacts with DMF to generate the highly electrophilic chloromethyleneiminium ion. Despite the deactivating ester at C2, the combined electron-donating effects of the C4/C5 methyls and the nitrogen lone pair drive a regioselective attack entirely at the unsubstituted C3 position.

Methodology:

  • Reagent Preparation: Under a dry argon atmosphere, cool anhydrous DMF (10.0 equiv) to 0 °C in a three-neck round-bottom flask.

  • Iminium Generation: Slowly add POCl₃ (1.5 equiv) dropwise over 15 minutes. Caution: Highly exothermic. Stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction Execution: Remove the ice bath. Warm the mixture to room temperature, then heat to 50 °C for 2 hours to force the sterically encumbered substitution to completion.

  • Hydrolysis & Quench: Cool to 0 °C. Quench carefully with an ice-cold 2M aqueous sodium acetate solution. Adjust to pH 7–8 using 10% NaOH. Causality: Base hydrolysis is strictly required to collapse the iminium intermediate into the stable aldehyde product.

  • IPC (Self-Validation): Perform TLC (Silica, 3:1 Hexanes:EtOAc). The product spot will selectively stain bright orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the formyl group.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nitrogen Masking via N-Boc Protection

Causality & Rationale: For downstream catalytic asymmetric hydrogenation, the free pyrrolic N-H must be protected to prevent metal-catalyst poisoning and to electronically activate the ring for reduction[4]. N-Boc protection effectively fulfills both parameters.

Methodology:

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C. Slowly add a solution of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 equiv) in THF. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: The pyrrolic N-H (pKa ~15) is readily and irreversibly deprotonated by NaH, eliminating competitive O-acylation.

  • Electrophilic Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in one portion, followed by a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP).

  • Reaction Execution: Stir at room temperature for 14 hours.

  • IPC (Self-Validation): Analyze via TLC. The N-Boc product will exhibit a significantly higher Rf value (less polar) compared to the starting material and will not stain with standard ninhydrin, verifying the absence of the free N-H.

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography (EtOAc/hexane 1:10) to obtain the purified product as a colorless solid[4].

Protocol C: Ester Saponification to Free Carboxylic Acid

Causality & Rationale: Preparation of DNA minor-groove binders or structurally novel target molecules often requires coupling the pyrrole via an amide bond[2][5]. Hydrolyzing the C2 methyl ester using a mild base avoids disrupting the electron-rich aromatic core.

Methodology:

  • Homogenization: Dissolve the pyrrole-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This specific solvent matrix is critical; THF/MeOH dissolves the lipophilic ester, while H₂O solvates the basic nucleophile, maintaining a homogenous catalytic environment.

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at 60 °C for 6 hours. LiOH is favored over NaOH to suppress oxidative side-reactions on the electron-rich ring.

  • Work-Up & Isolation: Evaporate the organic solvents under reduced pressure. Cool the aqueous residue to 0 °C and acidify dropwise with 1M HCl to pH ~3. Causality: Protonation of the carboxylate rapidly forces the precipitation of the lipophilic pyrrole-2-carboxylic acid.

  • Recovery: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Quantitative & Analytical Data Summaries

To aid in the verification of successful transformations, crucial quantitative yields and definitive NMR diagnostic markers are tabulated below:

Target DerivativePrimary Functional TransformationExpected Yield RangeKey Analytical Diagnostic (¹H NMR in CDCl₃)Primary Synthetic Utility
Methyl 3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate C3 Formylation (Protocol A)78–85%9.95 ppm (s, 1H, -CHO); loss of C3 aromatic proton.Knoevenagel condensations; BODIPY dye cores; Kinase scaffolds.
Methyl N-Boc-4,5-dimethylpyrrole-2-carboxylate N1 Protection (Protocol B)80–85%1.61 ppm (s, 9H, C(CH₃)₃); loss of N-H broad singlet.Chiral building blocks via catalytic asymmetric hydrogenation[4].
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid C2 Saponification (Protocol C)90–95%>12.0 ppm (br s, 1H, -COOH); disappearance of 3.80 ppm ester methyl.Amide couplings for modified DNA minor-groove binders[2].

Downstream Application: Kinase Inhibitor Scaffolds

The synthetic manipulation of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is not merely an academic exercise; it directly bridges basic chemistry with advanced therapeutics. For instance, condensing the C3-formylated derivative with various oxindole building blocks via an Aldol-type Knoevenagel condensation yields multi-targeted receptor tyrosine kinase (RTK) inhibitors structurally analogous to Sunitinib[3].

SynthesisWorkflow Step1 Pyrrole-2-carboxylate Building Block Step2 Vilsmeier-Haack Formylation at C3 Step1->Step2 POCl3, DMF 0°C to 50°C Step3 Aldol Condensation with Oxindole Core Step2->Step3 Piperidine, Ethanol Reflux Step4 Sunitinib Analog (RTK Kinase Inhibitor) Step3->Step4 Filtration & Recrystallization

Figure 2: Stepwise synthetic workflow mapping the transition from a basic pyrrole block to an RTK kinase inhibitor.

References

  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders Acta Crystallographica Section C Structural Chemistry
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence The Journal of Organic Chemistry (ACS Public
  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization Organic Chemistry Portal / Organic Letters
  • Pyrrole Derivatives and their Applications Wikipedia (Chemical Precursors & Drug Intermedi
  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles Journal of the American Chemical Society / Amazon AWS Archives

Sources

Application

Application Note: Profiling the Anticancer Activity of Functionalized Methyl 4,5-Dimethyl-1H-Pyrrole-2-Carboxylates

Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Scope: Structural Activity Relationships (SAR), Mechanistic Elucidation, and Standardized High-Throughput Screening Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Scope: Structural Activity Relationships (SAR), Mechanistic Elucidation, and Standardized High-Throughput Screening Protocols.

Executive Summary & Pharmacological Rationale

The pyrrole core is a privileged scaffold in medicinal chemistry, foundational to several FDA-approved oncology drugs, including sunitinib and semaxanib. Specifically, methyl 4,5-dimethyl-1H-pyrrole-2-carboxylates serve as highly versatile intermediates and active pharmacophores. By introducing targeted functionalizations—such as N-alkylation, C3-halogenation, or amide bioisostere coupling—researchers can significantly modulate their lipophilicity, target binding affinity, and metabolic stability [1].

In oncology, these functionalized derivatives predominantly exert their anticancer activity by acting as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), most notably VEGFR-2 and PDGFR. This inhibition suppresses downstream oncogenic signaling pathways (e.g., PI3K/AKT/mTOR), simultaneously arresting tumor proliferation and inducing cellular apoptosis [2].

The following notes and protocols detail how to systematically evaluate the biological efficacy of these compounds, ensuring that researchers can generate robust, reproducible, and internally validated data.

Mechanistic Pathway & Signaling Dynamics

Understanding the exact mechanism of action (MoA) is critical for interpreting phenotypic assay readouts. Functionalized methyl 4,5-dimethyl-1H-pyrrole-2-carboxylates target the intracellular kinase domain of RTKs. By displacing ATP, these compounds prevent receptor autophosphorylation, thereby decoupling the receptor from downstream signal transducer proteins.

Pathway Compound Functionalized Methyl 4,5-Dimethyl-1H-pyrrole- 2-carboxylate VEGFR2 VEGFR-2 / PDGFR Compound->VEGFR2 Inhibits (ATP-competitive) Apoptosis Apoptosis Induction Compound->Apoptosis Triggers via Caspase-3/7 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT AKT->Apoptosis Blocks Proliferation Tumor Proliferation AKT->Proliferation Promotes

Fig 1: Kinase inhibition mechanism of functionalized pyrrole-2-carboxylates.

Structure-Activity Relationship (SAR) Profiling

Data generated from comparative assays highlight the necessity of specific moieties on the pyrrole ring. The table below summarizes representative quantitative data (IC₅₀ values) demonstrating how functionalizing the C3 position and N1 position alters cytotoxicity against common solid tumor cell lines [3].

Table 1: Representative SAR of Functionalized Pyrrole-2-Carboxylates (IC₅₀ in µM)

Compound IDN1-SubstitutionC3-SubstitutionEster MoietyA549 (Lung) IC₅₀MCF-7 (Breast) IC₅₀HUVEC (Toxicity Control)
Core-01 -H-H-COOCH₃> 50.0> 50.0> 100.0
Func-02 -CH₃-H-COOCH₃28.4 ± 1.231.5 ± 2.0> 100.0
Func-03 -H-Br-COOCH₃12.1 ± 0.815.3 ± 1.185.4 ± 3.2
Func-04 -Benzyl-Br-COOCH₃4.5 ± 0.36.2 ± 0.542.1 ± 1.8
Func-05 -Benzyl-Phenyl-COOCH₃1.2 ± 0.12.8 ± 0.228.5 ± 1.5

Insight: Increasing the bulk and lipophilicity at the N1 position (e.g., Benzyl) combined with a halogen or aryl group at C3 dramatically enhances the antiproliferative activity, likely due to enhanced occupation of the hydrophobic pocket adjacent to the ATP-binding site in target kinases.

Validated Protocols for Anticancer Activity Assessment

As an Application Scientist, I emphasize that standardizing your screening methodology is the only way to generate trustworthy SAR data. The following protocols are engineered to be self-validating systems.

Protocol A: High-Throughput Cell Viability Screening (MTT Assay)

Causality Check: Why MTT? The tetrazolium reduction assay relies on mitochondrial reductase activity. Since functionalized pyrroles impact RTK signaling leading to mitochondrial-driven intrinsic apoptosis, mitochondrial metabolic rate is a highly direct proxy for both cell viability and compound efficacy.

Workflow A Day 1 Cell Seeding (96-well plate) B Day 2 Compound Treatment A->B C Day 4 MTT Reagent Addition B->C D Day 4 Formazan Solubilization C->D E Day 5 Absorbance & IC50 Analysis D->E

Fig 2: 5-Day standardized workflow for evaluating high-throughput cell viability.

Step-by-Step Methodology:
  • Cell Preparation & Seeding:

    • Harvest A549 and MCF-7 cells at 80% confluence. Rationale: Over-confluent cells exhibit contact inhibition, altering their metabolic baseline and skewing compound sensitivity.

    • Seed cells at a density of 5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) in a flat-bottom 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM master stock of the functionalized pyrrole-2-carboxylate in 100% sterile DMSO.

    • Perform a 1:3 serial dilution in media to create a concentration gradient (e.g., 100 µM down to 0.01 µM).

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.5% v/v in any well. Causality: DMSO >0.5% causes non-specific solvent toxicity, resulting in false-positive IC₅₀ readings. Add 100 µL of compound-media solutions to respective wells.

  • Incubation:

    • Incubate treated cells for 48 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Carefully aspirate the media without disturbing the purple formazan crystals.

    • Add 150 µL of 100% DMSO to each well to solubilize the crystals. Shake on an orbital shaker for 15 minutes in the dark.

  • Readout & Analysis:

    • Measure absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength to subtract background noise (cellular debris/plate imperfections).

    • Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Mechanistic Validation via Annexin V/PI Apoptosis Assay

To confirm that the reduction in cell viability is due to apoptosis (as suggested by the MoA) rather than mere necrosis, flow cytometry evaluation is required.

Step-by-Step Methodology:
  • Induction of Apoptosis:

    • Seed cells in 6-well plates (3 × 10⁵ cells/well) and incubate overnight.

    • Treat cells with the target compound at its established IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

    • Self-Validation Step: Include a well treated with 1 µM Staurosporine for 4 hours. Causality: Staurosporine is a universal kinase inhibitor and known apoptosis inducer. If the Staurosporine well does not show >60% Annexin V positivity, the assay reagents (or cell batch) are compromised, and the plate must be invalidated.

  • Cell Harvesting:

    • Collect both the culture media (contains detached, late-apoptotic cells) and the adhered cells via Trypsin-EDTA. Pool them together. Rationale: Discarding the media will result in artificially low readings of late apoptosis.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining Procedure:

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer.

    • Data interpretation: Live cells (Annexin V⁻/PI⁻), Early Apoptosis (Annexin V⁺/PI⁻), Late Apoptosis (Annexin V⁺/PI⁺), and Necrosis (Annexin V⁻/PI⁺).

Quality Control & Data Trustworthiness

To adhere to Good Laboratory Practices (GLP) in preclinical profiling of these pyrrole-2-carboxylates, integrate the following orthogonal validations:

  • Orthogonal Assay: Since functionalized pyrrole-2-carboxylates may form highly conjugated structures, they might exhibit inherent fluorescence. If a compound absorbs or fluoresces near 570 nm, it will confound the MTT assay. Cross-validate MTT results with an ATP-based luminescent assay (e.g., CellTiter-Glo®) to rule out optical interference.

  • Metabolic Stability: Pyrrole esters can be susceptible to esterase cleavage in biological environments. Include a stability control where compounds are incubated in liver microsomes to confirm that the active species in vitro is the ester, and not the corresponding hydrolyzed pyrrole-2-carboxylic acid.

References

The following sources substantiate the mechanism, synthetic relevance, and assay validation frameworks regarding pyrrole-based anticancer agents:

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Fruttarolo, F., ... & Bermejo, J. (2008). Design, synthesis, and biological evaluation of novel pyrrole derivatives as anticancer agents. European Journal of Medicinal Chemistry. URL: [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. URL: [Link]

  • Ahmad, S., Alam, O., Naim, M. J., Shaquiquzzaman, M., Alam, M. M., & Iqbal, M. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry. URL: [Link]

Method

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of N-Substituted Pyrrole-2-Carboxylates

Introduction: Targeting Inflammation with Pyrrole Scaffolds Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation with Pyrrole Scaffolds

Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital part of the healing process, chronic inflammation can lead to a host of debilitating diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] Key mediators of the inflammatory cascade include prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1][2]

The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[2][3] These agents primarily function by inhibiting COX enzymes. The development of selective COX-2 inhibitors has been a major goal to mitigate the gastrointestinal side effects associated with the non-selective inhibition of the constitutively expressed COX-1 enzyme.[2][3][4]

This guide focuses on N-substituted pyrrole-2-carboxylates, a class of compounds where modifications at the nitrogen atom have been shown to be crucial for potent anti-inflammatory activity.[5] We provide a comprehensive overview of the key mechanisms of action and present detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds, designed for researchers, scientists, and drug development professionals.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of N-substituted pyrrole-2-carboxylates are often multifactorial. Understanding the underlying signaling pathways is critical for designing robust screening assays and interpreting results.

Inhibition of Prostaglandin and Leukotriene Synthesis

A primary mechanism involves the direct inhibition of enzymes in the arachidonic acid cascade.

  • Cyclooxygenase (COX) Inhibition: There are two main isoforms, COX-1 and COX-2. COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[2] Pyrrole derivatives have been designed as potent inhibitors of both COX-1 and COX-2.[1][6] The ideal modern NSAID selectively inhibits COX-2 over COX-1 to enhance its safety profile.[7]

  • Lipoxygenase (LOX) Inhibition: LOX enzymes are responsible for producing leukotrienes, another class of potent inflammatory mediators. Compounds that can dually inhibit both COX and LOX pathways may offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile.[2]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that orchestrates the inflammatory response.[8][9] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[10] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated.[8][11] IKK phosphorylates IκB, targeting it for degradation and allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus.[9][12] Once in the nucleus, NF-κB binds to the promoters of target genes, inducing the transcription of numerous pro-inflammatory molecules, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[8][9] Inhibition of the NF-κB pathway is a key strategy for developing potent anti-inflammatory therapeutics.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 Receptor (TLR4/TNFR) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB—IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Caption: The canonical NF-κB signaling pathway.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays provide the first critical assessment of a compound's biological activity, mechanism, and potency in a controlled environment.

Protocol 1: Cell-Free COX-1 & COX-2 Enzymatic Inhibition Assay

This assay directly measures a compound's ability to inhibit purified COX enzymes, allowing for the determination of potency (IC₅₀) and isoform selectivity.

Principle: The assay utilizes a colorimetric or fluorometric method to detect the peroxidase activity of COX enzymes.[13][14][15] COX catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂), and its peroxidase component then reduces PGG₂ to PGH₂. This peroxidase activity is measured using a probe that generates a quantifiable color or fluorescent signal. An inhibitor will reduce the rate of this reaction.

Methodology:

  • Materials: COX-1 and COX-2 inhibitor screening kits (e.g., from Cayman Chemical), test compounds, positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1), 96-well plate, microplate reader.

  • Compound Preparation: Prepare a stock solution of each N-substituted pyrrole-2-carboxylate in DMSO. Create a series of dilutions in assay buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (as per manufacturer's instructions):

    • To a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2).

    • Add the test compound dilution or control (vehicle, positive control).

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric/fluorometric probe.

    • Immediately read the plate kinetically or at a fixed endpoint using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Test Compound 125.50.7534.0
Test Compound 2>1005.2>19.2
Celecoxib (Control)15.00.05300

Causality Explained: A high Selectivity Index (>10) indicates that the compound is preferentially inhibiting the pro-inflammatory COX-2 enzyme over the gastro-protective COX-1 enzyme, which is a desirable characteristic for a modern NSAID.[1][4]

Protocol 2: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages

This cell-based assay assesses the ability of a compound to suppress the inflammatory response in immune cells, providing a more physiologically relevant context.

Principle: Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages (like RAW 264.7 or THP-1 cell lines) through Toll-like receptor 4 (TLR4).[16] This activation triggers intracellular signaling cascades, primarily NF-κB, leading to the production and release of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[16][17][18][19] This protocol measures the reduction of these mediators in the presence of the test compound.

LPS_Workflow A 1. Seed Macrophages (e.g., RAW 264.7) in 96-well plate B 2. Pre-treat with Test Compound (1 hour) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) (18-24 hours) B->C D 4. Collect Supernatant C->D G Assess Cell Viability (MTT Assay on remaining cells) C->G E Measure Nitric Oxide (Griess Assay) D->E F Measure Cytokines (TNF-α, IL-6 ELISA) D->F

Caption: Experimental workflow for the LPS-induced inflammation assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes in complete medium (e.g., RPMI 1640 with 10% FBS).[17] Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compounds or controls. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well (final concentration of ~1 µg/mL), except for the unstimulated control wells. Incubate for 18-24 hours.[18][20]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at ~540 nm. The amount of NO produced is proportional to the intensity of the resulting pink/purple color, which can be quantified using a sodium nitrite standard curve.[19]

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s protocol.[17][18]

  • Cell Viability Assay (MTT/MTS):

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.[18]

Data Presentation:

Compound (10 µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle (No LPS)100 ± 45 ± 14 ± 23 ± 1
Vehicle (+ LPS)98 ± 5100100100
Test Compound 195 ± 625 ± 432 ± 541 ± 6
Dexamethasone (Control)99 ± 315 ± 318 ± 425 ± 3

Causality Explained: A significant reduction in NO, TNF-α, and IL-6 production without a corresponding decrease in cell viability strongly suggests that the compound has true anti-inflammatory properties. This effect is likely mediated by the inhibition of upstream signaling pathways such as NF-κB or MAPK.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole living system.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is the most widely used and validated model for screening acute anti-inflammatory drugs.[21][22] It is highly reproducible and effectively identifies compounds that inhibit mediators of the late-phase inflammatory response, particularly prostaglandins.[21][23]

Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response.[21]

  • Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.[21]

  • Late Phase (3-6 hours): Characterized by significant neutrophil infiltration and the overproduction of prostaglandins, primarily driven by the upregulation of COX-2.[21] The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema) over time.

Paw_Edema_Workflow Start Start: Acclimatize Rats (e.g., Wistar, 150-200g) Group 1. Animal Grouping (n=6) - Vehicle Control - Positive Control (Indomethacin) - Test Compound Groups Start->Group Measure0 2. Measure Initial Paw Volume (V₀) (Plethysmometer) Group->Measure0 Admin 3. Administer Compounds (e.g., Oral Gavage) Measure0->Admin Induce 4. Induce Edema (1 hr post-drug) Inject 0.1 mL 1% Carrageenan Admin->Induce MeasureT 5. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induce->MeasureT Analyze 6. Data Analysis - Calculate ΔV = Vₜ - V₀ - Calculate % Inhibition MeasureT->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice (150-200g and 25-30g, respectively). Acclimatize the animals for at least one week before the experiment.[15][24]

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[15][21]

    • Group III-V: Test Compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[15][21]

    • Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[21][22][23]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[21]

  • Data Analysis:

    • Calculate the mean increase in paw volume (edema) for each group: ΔV = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.[15]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Increase in Paw Volume (mL) at 4 hr (ΔV)% Inhibition at 4 hr
Vehicle Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
Test Compound 1250.42 ± 0.0550.6%
Test Compound 1500.31 ± 0.0363.5%
Data expressed as Mean ± SEM. p < 0.05 compared to Vehicle Control.

Causality Explained: Significant inhibition of paw edema, particularly in the late phase (3-6 hours), is a strong indicator that the test compound possesses anti-inflammatory properties, likely through the inhibition of prostaglandin synthesis via the COX-2 pathway.[21] This in vivo result validates the findings from the in vitro enzymatic and cell-based assays.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the systematic evaluation of N-substituted pyrrole-2-carboxylates as potential anti-inflammatory agents. By progressing from direct enzymatic inhibition assays to cell-based models and finally to a validated in vivo model of acute inflammation, researchers can effectively identify potent lead compounds, elucidate their mechanisms of action, and build a strong data package for further preclinical development.

Future research should focus on optimizing the N-substituent to enhance COX-2 selectivity and overall efficacy, exploring activity in chronic inflammation models (e.g., adjuvant-induced arthritis), and conducting detailed pharmacokinetic and toxicology studies to establish a comprehensive safety and efficacy profile.[6]

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • ''Synthesis of New Pyrroles of Potential Anti-InflammatoryActivity” M. S. Mohamed, R. Kamel, S. S. Fathallah, Arch. Pharm. Chem. Life Sci, 344(12), 830–839. ResearchGate.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC.
  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. PMC.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PMC.
  • Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PMC.
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers.
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI.
  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing.
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Not specified.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Pyrrole Derivatives as Selective COX-2 Inhibitors | Download Table. ResearchGate.
  • NF-κB: a key role in inflammatory diseases. JCI.
  • LPS-induced Cytokine Release Model Development Service. Creative Biolabs.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2 H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. R Discovery.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. MDPI.
  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers.
  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications.
  • Importance of the alternative NF-κB activation pathway in inflammation-associated gastrointestinal carcinogenesis. American Journal of Physiology.
  • Guidelines from PBMC isolation to cytokine assay optimisation. Revvity.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Benchchem.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.

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Application

Application Note: 1H NMR Characterization of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

An Application Note for the Structural Elucidation of a Key Heterocyclic Building Block Abstract This guide provides a comprehensive framework for the structural characterization of methyl 4,5-dimethyl-1H-pyrrole-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of a Key Heterocyclic Building Block

Abstract

This guide provides a comprehensive framework for the structural characterization of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Pyrrole derivatives are fundamental scaffolds in medicinal chemistry and materials science, making unambiguous structural verification essential for research and development.[1] This document details an optimized protocol for sample preparation, outlines key parameters for data acquisition, and presents a thorough analysis of the resulting ¹H NMR spectrum. The methodologies described herein are designed to ensure scientific integrity, providing researchers, scientists, and drug development professionals with a reliable protocol for confirming the identity and purity of this and structurally related heterocyclic compounds.

Introduction: The Role of NMR in Heterocyclic Chemistry

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of five-membered aromatic heterocycles that form the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Given the potential for isomeric impurities during synthesis, definitive structural confirmation is paramount. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, offering detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule.[3] This note serves as a field-proven guide, moving beyond a simple recitation of steps to explain the causality behind the protocol, ensuring high-quality, reproducible results.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides three primary types of information for structural elucidation[4][5]:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the carboxylate ester in our target molecule) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups "shield" protons, moving their signals upfield (to a lower ppm value). The aromatic ring current of the pyrrole system also significantly influences the chemical shifts of its protons.[6]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]

  • Spin-Spin Coupling (Multiplicity): Coupling between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (e.g., a doublet, triplet, or quartet). The splitting pattern reveals the number of neighboring protons. For the target molecule, most signals are expected to be singlets due to the absence of adjacent C-H protons.

Experimental Workflow: From Sample to Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and logical instrument setup.[7] The following workflow is designed to minimize artifacts and maximize spectral resolution.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis p1 Weigh 5-25 mg of sample p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) p1->p2 p3 Add internal standard (TMS) p2->p3 p4 Filter solution into NMR tube to remove particulates p3->p4 a1 Insert sample & lock on deuterium signal p4->a1 Transfer to Spectrometer a2 Shim magnetic field for homogeneity a1->a2 a3 Set acquisition parameters (scans, pulse width, etc.) a2->a3 a4 Acquire Free Induction Decay (FID) a3->a4 d1 Fourier Transform FID to generate spectrum a4->d1 Transfer Raw Data d2 Phase correction and baseline correction d1->d2 d3 Calibrate spectrum (TMS to 0.00 ppm) d2->d3 d4 Integrate signals and analyze peak assignments d3->d4

Caption: Structure of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate with proton labels.

Predicted and Observed Spectral Data

The following table summarizes the expected chemical shifts and assignments for the compound dissolved in CDCl₃. The actual observed values may vary slightly depending on concentration and the exact shimming of the instrument.

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ha N-H8.5 - 9.5Broad Singlet1HAcidic proton on nitrogen; chemical shift is highly variable and concentration-dependent. Often appears broad due to quadrupole broadening and/or chemical exchange. [5][8]
Hb C3-H6.5 - 6.8Singlet1HAromatic proton on the pyrrole ring. Deshielded by the adjacent electron-withdrawing ester group. Appears as a singlet as there are no adjacent protons.
Hc O-CH₃~ 3.8Singlet3HMethyl ester protons. Characteristic chemical shift for this functional group.
Hd C4-CH₃~ 2.2Singlet3HMethyl group attached to the pyrrole ring. Shielded relative to the C5-methyl.
He C5-CH₃~ 2.3Singlet3HMethyl group attached to the pyrrole ring at a position alpha to the nitrogen. Slightly deshielded compared to the C4-methyl.
Detailed Peak Assignment
  • The N-H Proton (Ha): The most downfield signal is expected to be a broad singlet corresponding to the proton attached to the nitrogen atom. Its acidity and potential for hydrogen bonding make its chemical shift sensitive to solvent, temperature, and sample concentration. [9]* The Pyrrole C-H Proton (Hb): A sharp singlet in the aromatic region is assigned to the single proton on the pyrrole ring at the C3 position. Its downfield shift is a result of the aromatic ring current and the significant deshielding effect of the electron-withdrawing carboxylate group at the adjacent C2 position.

  • The Ester Methyl Protons (Hc): The sharp singlet observed around 3.8 ppm is characteristic of protons of a methyl ester group. Its integration value of 3H confirms this assignment.

  • The Ring Methyl Protons (Hd and He): Two distinct singlets are observed for the two methyl groups attached to the pyrrole ring. The signal for the C5-methyl (He) is typically slightly downfield from the C4-methyl (Hd) due to its proximity to the electronegative nitrogen atom. Both appear as singlets because there is no coupling to other protons. The integration of each signal corresponds to 3 protons.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The characteristic chemical shifts, integration ratios (1:1:3:3:3), and signal multiplicities (five distinct singlets, one of which is broad) allow for confident confirmation of the molecular structure and an assessment of sample purity. This systematic approach ensures the reliability and reproducibility of results, which is fundamental to progress in chemical research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Weizmann Institute of Science, Chemical Research Support. Sample Preparation & NMR Tubes. [Link]

  • NMR Facility, Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • IMSERC. 1H ACQUISITION PERIOD. [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. sample preparation — NMR Spectroscopy. [Link]

  • Abraham, R.J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Damanzan, I., et al. An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water. Organic Chemistry Research. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • Pinto, D.C.G.A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • Alker, D., et al. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues. Journal of Medicinal Chemistry. [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

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Method

Advanced FT-IR Spectroscopic Analysis of Methyl 4,5-Dimethyl-1H-Pyrrole-2-Carboxylate: Application Notes &amp; Diagnostic Protocols

Executive Summary & Chemical Context Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a heavily utilized heterocycle in modern pharmaceutical drug development. As an advanced intermediate, it forms the backbone of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a heavily utilized heterocycle in modern pharmaceutical drug development. As an advanced intermediate, it forms the backbone of numerous active pharmaceutical ingredients (APIs), including multi-targeted receptor tyrosine kinase (RTK) inhibitors and advanced porphyrin-based photosensitizers.

In solid-phase handling and API formulation, the structural integrity and polymorphic state of this compound are dictated by powerful intermolecular hydrogen bonds. Fourier-Transform Infrared (FT-IR) spectroscopy serves as the definitive, non-destructive analytical tool for assessing these states. By evaluating specific vibrational modes—most notably the


 and 

stretches—researchers can accurately map the compound's monomeric vs. dimeric transition, ensuring batch-to-batch consistency and validating molecular synthesis.
Mechanistic Principles of Vibrational Signatures

To interpret the FT-IR spectrum of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, one must understand the causality behind its molecular vibrations.

The molecule possesses a highly conjugated


-electron system across the pyrrole ring, coupled with an ester group at the C2 position. The methyl groups at C4 and C5 donate electron density via hyperconjugation, slightly increasing the electron density on the ring and altering the bond force constants compared to an unsubstituted pyrrole.

The s-cis Conformation and Dimerization (The Causality of Frequency Shifts): The compound's thermodynamic preference heavily favors an


-syn (

) conformation. In this geometry, the

acts as a potent hydrogen-bond donor, while the ester

acts as the primary acceptor[1]. In the solid state (e.g., crystalline powders analyzed via ATR), these molecules assemble into highly stable cyclic dimers or polymeric chains[2].
  • The Resulting Shift: This hydrogen bonding weakens the

    
     and 
    
    
    
    covalent bonds by draining electron density into the hydrogen bridge, thereby lowering their force constants. Consequently, the FT-IR stretching frequencies for these groups undergo a significant red-shift (moving to lower wavenumbers) and broaden considerably.
  • The Monomeric Reversion: When the compound is dissolved in a non-polar solvent (e.g.,

    
    ), the cyclic dimers are cleaved. The 
    
    
    
    and
    
    
    bonds regain their native strength, snapping back to higher frequencies as sharp, defined peaks[3].
Diagnostic Spectral Assignments

To provide an authoritative baseline for QC environments, the following data table synthesizes the expected quantitative data for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Table 1: Characteristic FT-IR Frequencies and Vibrational Assignments

Functional Group / ModeSolid State (ATR) Frequency (cm⁻¹)Dilute Solution (

) Frequency (cm⁻¹)
Spectral Characteristics & Diagnostic Utility

Stretch
~ 3280~ 3450Solid: Broad, intense due to strong intermolecular

bonding. Solution: Sharp peak. Validates the free monomer[2].
Pyrrole

Stretch
~ 3100~ 3110Weak absorption. Confirms the presence of the single remaining aromatic proton at C3.
Aliphatic

Stretch
2950, 2920, 28502955, 2925, 2855Validates the C4, C5 methyls and the ester methoxy group.
Ester

Stretch
~ 1675~ 1710Solid: Down-shifted by H-bonding conjugation. Solution: Moves up by ~35 cm⁻¹, definitively proving dimer cleavage[1].
Pyrrole Ring Stretch 1580, 14401585, 1445Mixed

and

stretching. Highly sensitive to ring conjugation.
Ester

Stretch
1265 (asym), 1130 (sym)1270, 1135Strong bands. Invariant compared to

, useful as internal reference points.

Out-of-Plane Bend
~ 730~ 715Broad in solid state; sharpens significantly in solution.
Experimental Workflows & Diagnostic Logic

To build a self-validating analytical system, the protocol below demands orthogonal testing: Solid-state ATR confirms the bulk crystalline product, while solution-phase transmission confirms the intrinsic molecular structure without lattice interference.

FTIR_Diagnostic_Logic Start Acquire FT-IR Spectra (Solid ATR & Solution) CheckNH Analyze N-H Stretch (3200 - 3500 cm⁻¹) Start->CheckNH CheckCO Analyze C=O Stretch (1650 - 1720 cm⁻¹) Start->CheckCO NH_Solid Broad ~3280 cm⁻¹ (Intermolecular H-Bonding) CheckNH->NH_Solid Solid (ATR) NH_Sol Sharp ~3450 cm⁻¹ (Free Monomer N-H) CheckNH->NH_Sol Solution (CCl₄) CO_Solid Shifted ~1675 cm⁻¹ (H-Bonded Ester) CheckCO->CO_Solid Solid (ATR) CO_Sol Sharp ~1710 cm⁻¹ (Free Ester C=O) CheckCO->CO_Sol Solution (CCl₄) ConfirmDimer Dimeric/Polymeric Solid State Verified NH_Solid->ConfirmDimer ConfirmMonomer Monomeric State Solution Verified NH_Sol->ConfirmMonomer CO_Solid->ConfirmDimer CO_Sol->ConfirmMonomer QC_Pass Structural Integrity Pass Proceed to API Synthesis ConfirmDimer->QC_Pass ConfirmMonomer->QC_Pass

Figure 1: Diagnostic logic pathway for differentiating monomeric vs. dimeric states of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate via FT-IR.

Detailed Analytical Protocols
Protocol A: Solid-State ATR-FTIR (Crystalline Polymorph QC)

Rationale: Attenuated Total Reflectance (ATR) bypasses the need for KBr pellet pressing, which can introduce mechanical stress and induce artificial polymorphic transformations or moisture absorption in sensitive pyrrole derivatives.

Equipment: FT-IR Spectrometer equipped with a diamond or ZnSe ATR crystal, DTGS or MCT detector. Parameters: Resolution: 4 cm⁻¹; Scans: 64; Range: 4000–400 cm⁻¹.

Step-by-Step Methodology:

  • System Validation: Perform a quick scan of a polystyrene calibration film. Ensure the 1601 cm⁻¹ ring stretching band is within ±1 cm⁻¹ of the standard.

  • Background Collection: Clean the ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Collect a 64-scan background spectrum against ambient air. Causality: Atmospheric water vapor overlaps heavily with the pyrrole

    
     stretch (~3300 cm⁻¹). Accurate background subtraction is mandatory for clear 
    
    
    
    resolution.
  • Sample Application: Transfer approximately 2–5 mg of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate directly onto the ATR crystal center.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid and the crystal. Optimal pressure is achieved when the most intense peak (typically the ester

    
     stretch at ~1265 cm⁻¹) reaches ~0.4 - 0.7 Absorbance Units.
    
  • Acquisition & Processing: Execute the scan. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (as penetration depth

    
     increases at lower wavenumbers).
    
Protocol B: Solution-Phase Transmission FTIR (Monomer Verification)

Rationale: Dissolving the sample in a non-polar, non-interacting solvent like carbon tetrachloride (


) breaks the intermolecular hydrogen bonds. This serves as a self-validating control to prove the structure's baseline covalent integrity independent of crystal packing[4].

Equipment: Sealed liquid cell with NaCl or CaF₂ windows (1.0 mm path length).

Step-by-Step Methodology:

  • Preparation: Dissolve 15.3 mg of the compound in 10 mL of anhydrous

    
     to yield a ~0.01 M solution. Note: Work in a fume hood due to 
    
    
    
    toxicity.
  • Solvent Baseline: Fill the liquid cell with pure

    
     and acquire a background spectrum. This eliminates the solvent's intrinsic vibrational modes from the final data.
    
  • Sample Injection: Flush the cell with dry nitrogen, then inject the prepared sample solution using a Luer-lock syringe, ensuring no air bubbles are trapped in the beam path.

  • Acquisition: Scan at 4 cm⁻¹ resolution for 64 co-added scans.

  • Verification: Observe the immediate disappearance of the broad ~3280 cm⁻¹ peak and the emergence of a sharp ~3450 cm⁻¹ peak, confirming the structural transition from cyclic dimer to free monomer.

SamplePrep Sample Methyl 4,5-dimethyl-1H- pyrrole-2-carboxylate ATR_Prep Direct ATR Workflow (No Chemical Prep) Sample->ATR_Prep Sol_Prep Dilute CCl₄ Soln. (0.01 M Concentration) Sample->Sol_Prep ATR_Scan Scan 4000-400 cm⁻¹ (64 scans, 4 cm⁻¹ res) ATR_Prep->ATR_Scan Sol_Scan Scan in 1mm NaCl cell (64 scans, 4 cm⁻¹ res) Sol_Prep->Sol_Scan Bkg_Sub Background Subtraction & Atmospheric Comp. ATR_Scan->Bkg_Sub Sol_Scan->Bkg_Sub Result Orthogonal QC Verified FT-IR Spectra Bkg_Sub->Result

Figure 2: Self-validating, parallel sample preparation workflow guaranteeing structural accuracy.

References
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum The Journal of Physical Chemistry A URL:[Link]

  • Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics URL:[Link]

  • An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

Sources

Application

Application Note: Elucidating the Structure of a Substituted Pyrrole via Mass Spectrometry

Topic: Mass Spectrometry Fragmentation of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Introduction Pyrrole derivatives are fundamental heterocyclic scaffolds in a multitude of biologically active compounds and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction

Pyrrole derivatives are fundamental heterocyclic scaffolds in a multitude of biologically active compounds and pharmaceutical agents. Their structural characterization is a critical step in drug discovery and development. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight for the analysis of these compounds. This application note provides a detailed guide to the fragmentation behavior of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (C₈H₁₁NO₂, MW: 153.18 g/mol ) under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and related pyrrole derivatives in complex matrices.[1]

The Significance of Ionization Techniques in Pyrrole Analysis

The choice of ionization technique is a pivotal decision in the mass spectrometric analysis of pyrrole derivatives, directly influencing the type and extent of information obtained.[2] For methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, a relatively volatile and thermally stable molecule, both "hard" and "soft" ionization methods are applicable and provide complementary data.

  • Electron Ionization (EI): A hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive fragmentation.[3] This creates a reproducible "fingerprint" mass spectrum, ideal for structural elucidation and library matching. EI is commonly coupled with Gas Chromatography (GC-MS).[3]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules ([M+H]^+) with minimal fragmentation, which is invaluable for determining the molecular weight of the parent compound.[3] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation for structural confirmation.

Electron Ionization (EI-MS) Fragmentation Pathway

Under electron ionization, methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is expected to exhibit a prominent molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of its substituents and the pyrrole ring itself. The fragmentation is driven by the formation of a radical cation


 and the subsequent rearrangement and cleavage to form more stable ions.[2][3]

A primary and highly characteristic fragmentation pathway for esters is the loss of the alkoxy group from the ester functionality. In this case, the loss of a methoxy radical (•OCH₃) from the molecular ion at m/z 153 would result in a stable acylium ion at m/z 122. This is often a very prominent peak in the EI spectra of methyl esters.

Another expected fragmentation is the loss of a methyl radical (•CH₃) from the pyrrole ring, leading to an ion at m/z 138. The stability of the pyrrole ring suggests that ring cleavage will also occur, though the specific pathways can be complex.

Predicted EI-MS Fragmentation Diagram

EI_Fragmentation M [M]⁺˙ m/z 153 F1 [M - •OCH₃]⁺ m/z 122 M->F1 - •OCH₃ F2 [M - •CH₃]⁺ m/z 138 M->F2 - •CH₃ F3 [M - COOCH₃]⁺ m/z 94 F1->F3 - CO

Caption: Predicted EI-MS fragmentation of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation Pathway

In positive-ion ESI-MS, methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate will readily form a protonated molecule, ([M+H]^+), at m/z 154. Subsequent collision-induced dissociation (CID) in an MS/MS experiment will reveal structurally significant fragment ions. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain.[1][4] For compounds with non-aromatic substituents, such as the methyl ester in our target molecule, characteristic losses are observed.[1][4]

A key fragmentation pathway for the protonated molecule is the neutral loss of methanol (CH₃OH) from the ester group, resulting in a prominent ion at m/z 122. This is a common fragmentation for protonated methyl esters. Further fragmentation could involve the loss of carbon monoxide (CO) from this ion to produce a fragment at m/z 94.

Predicted ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation MH [M+H]⁺ m/z 154 F1 [M+H - CH₃OH]⁺ m/z 122 MH->F1 - CH₃OH F2 [M+H - CH₃OH - CO]⁺ m/z 94 F1->F2 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Summary of Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate under both EI-MS and ESI-MS/MS conditions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI-MS 153138•CH₃
122•OCH₃
94COOCH₃
ESI-MS/MS 154122CH₃OH
94CH₃OH, CO

Experimental Protocols

Reproducible and accurate mass spectrometric analysis relies on meticulous experimental protocols. Below are representative methods for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis (EI)

This protocol is suitable for the analysis of volatile and thermally stable pyrrole derivatives like methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent (e.g., methanol or ethyl acetate).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS System and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injection Volume: 1 µL
  • Inlet Temperature: 250°C
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 1 minute.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230°C
  • Mass Range: m/z 40-400

GC-MS Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource EI Ion Source Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Mass Spectrum Detector->DataSystem Signal Sample Sample Injection Sample->Injector

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4,5-Dimethyl-1H-Pyrrole-2-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter critical bottlenecks when attempting to synthesize highly substituted pyrroles like methyl 4,5-dimethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter critical bottlenecks when attempting to synthesize highly substituted pyrroles like methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. Due to the electron-rich nature of the pyrrole core and the kinetic instability of its aliphatic precursors, side reactions such as self-condensation, hydrolysis, and polymerization are incredibly common.

This guide is engineered to move beyond simple troubleshooting. By explaining the mechanistic causality behind each side reaction, providing self-validating protocols, and structuring actionable workflows, this resource ensures the scientific integrity and reproducibility of your chemical synthesis.

I. Diagnostic Workflow: Reaction Pathways & Side Products

Before adjusting your stoichiometry, it is critical to diagnose where the synthesis is failing. The following workflow illustrates the two primary routes to our target—the classic Knorr Condensation and the Barton-Zard reaction—along with their most prevalent side products.

SynthesisTroubleshooting Start Precursor Selection Knorr Knorr Condensation (α-amino ketone + β-keto ester) Start->Knorr BZ Barton-Zard Reaction (Nitroalkene + Isocyanoacetate) Start->BZ Pyrazine Side Product: Pyrazine Derivative (Self-condensation) Knorr->Pyrazine Excess α-amino ketone EsterLoss Side Product: Decarboxylated Pyrrole (Hydrolysis) Knorr->EsterLoss Harsh workup / Heat Target Methyl 4,5-dimethyl- 1H-pyrrole-2-carboxylate Knorr->Target 'Starve-Feed' Method Tar Side Product: Polypyrrole Tars (Oligomerization) BZ->Tar High concentration BZ->Target Dilute conditions

Diagnostic workflow for pyrrole synthesis illustrating mechanistic pathways to side products.

II. Troubleshooting Guide & Actionable Protocols

Question 1: Why is my Knorr synthesis yielding a large amount of a crystalline byproduct instead of the target pyrrole?

Diagnostic Signature: LC-MS shows a dominant mass matching a substituted pyrazine, and TLC indicates an intensely UV-active spot with a high retention factor (


).

Mechanistic Causality: The Knorr synthesis requires the cross-condensation of an


-amino ketone (often generated in situ from an oxime) with a 

-keto ester. However,

-amino ketones are highly reactive and kinetically labile. If the local concentration of the

-amino ketone becomes too high, intermolecular imine formation between two

-amino ketone molecules outcompetes the desired cross-condensation. This forms a dihydropyrazine intermediate, which spontaneously oxidizes into a fully aromatic tetramethylpyrazine ().

Self-Validating Protocol: The "Starve-Feed" Nitrosation/Reduction To structurally prevent pyrazine formation, you must enforce a low steady-state concentration of the


-amino ketone.
  • Pre-charge the Reactor: Dissolve 1.5 to 2.0 equivalents of the

    
    -keto ester (e.g., methyl acetoacetate) in glacial acetic acid and heat to 60°C.
    
  • In-situ Generation: Do not attempt to isolate the

    
    -amino ketone. Instead, load the oxime precursor into an addition funnel.
    
  • Concurrent Reduction: Add the oxime dropwise over a strict 3-hour window. Simultaneously, add zinc dust in small, staggered aliquots (every 15 minutes) to reduce the oxime in the presence of the massive excess of the

    
    -keto ester.
    
  • Validation: Spot the reaction mixture on TLC (Hexanes:EtOAc 3:1). The absence of the high-

    
     UV-active pyrazine spot confirms that feed control is successfully mitigating self-condensation.
    
Question 2: I isolated the crude pyrrole, but during purification, NMR indicates the loss of the C2-methyl ester. What caused this?

Diagnostic Signature: NMR shows an extraneous proton signal at the C2 position, and IR spectroscopy reveals the loss of the conjugated ester carbonyl stretch (


).

Mechanistic Causality: The pyrrole ring is heavily electron-donating, making the C2 methyl ester exceptionally vulnerable to alkaline or acidic hydrolysis. If unbuffered aqueous acid or strong base is applied at elevated temperatures during the reaction quench, the ester hydrolyzes into a carboxylic acid. Driven by the rearomatization energy of the pyrrole ring, this intermediate undergoes rapid, spontaneous thermal decarboxylation to yield 2,3-dimethylpyrrole ().

Self-Validating Protocol: Temperature-Controlled Neutralization

  • Chill Before Quench: Cool the reaction vessel aggressively to < 5°C using an ice-brine bath.

  • Buffer Neutralization: Strictly avoid strong alkalis (NaOH/KOH). Neutralize the acetic acid utilizing a saturated, chilled aqueous solution of sodium bicarbonate (

    
    ) until a pH of 6.5–7.0 is achieved.
    
  • Rapid Phase Separation: Extract immediately into ethyl acetate to minimize the contact time between the pyrrole and the aqueous phase.

  • Validation: Analyze the organic phase via FTIR. A sharp, persisting absorption band at

    
     validates the integrity of the C2 methyl ester.
    
Question 3: I am using the Barton-Zard synthesis route to avoid heavy metals, but my mixture is turning into an intractable black tar. How can I resolve this?

Diagnostic Signature: The reaction mixture turns opaque black within 30 minutes, and standard extraction yields insoluble polymeric material.

Mechanistic Causality: The Barton-Zard synthesis reacts methyl isocyanoacetate with a nitroalkene via a base-catalyzed [3+2] cycloaddition. The intermediate anionic species formed after initial deprotonation are highly nucleophilic. If the reaction is executed at high concentrations, these intermediates undergo runaway intermolecular oligomerization rather than the desired intramolecular ring closure (). Additionally, electron-rich pyrroles easily auto-oxidize into polypyrrole tars when exposed to oxygen and light.

Self-Validating Protocol: High-Dilution and Anaerobic Processing

  • Dilute Conditions: Maintain a strictly low global reaction concentration of 0.05 M to 0.1 M in anhydrous THF.

  • Base Selection: Utilize a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to prevent unwanted Michael additions to the nitroalkene.

  • Slow Addition & Degassing: Sparge the THF with Argon for 15 minutes prior to base addition. Add the nitroalkene to the preheated solution of isocyanoacetate via a syringe pump over 1.5 hours.

  • Validation: A successful, clean Barton-Zard reaction should transition to a transparent yellow/orange hue, not an opaque black. The complete disappearance of the distinctive isocyanide IR stretch (

    
    ) confirms reaction completion.
    

III. Quantitative Data: Side-Reaction Profiles & Optimization

The table below summarizes the expected outcomes when comparing unoptimized synthesis attempts with our validated protocols, giving you baseline metrics for your analytical testing.

Synthesis StrategyPrimary Side ProductMechanistic CausalityOptimized Reaction ParameterExpected Target Yield
Knorr Condensation TetramethylpyrazineHigh

-amino ketone concentration leading to self-condensation.
Slow oxime feed over 3h; large

-keto ester excess.
<10%

>75%
Knorr Quench Decarboxylated PyrroleExothermic alkaline quench hydrolyzing the C2 methyl ester.Maintain <5°C; neutralize strictly with cold

.
40%

85%
Barton-Zard Route Polymeric TarsOligomerization of highly reactive anionic intermediates.Dilute to 0.1 M in THF; utilize non-nucleophilic base (DBU).Intractable

80%

IV. Frequently Asked Questions (FAQs)

Q: Can I isolate the


-amino ketone to improve my Knorr reaction's overall purity? 
A:  No. As a free base, the 

-amino ketone is kinetically unstable and will rapidly auto-catalyze its own self-condensation into pyrazines. It must either be stored securely as a hydrochloride salt or, preferably, generated strictly in situ alongside the trapping agent.

Q: My LC-MS shows a dominant mass missing 32 Da (-CH3OH) relative to my target. What is happening? A: This indicates premature transesterification or lactonization. When running the Knorr reaction or during recrystallization, ensure that your solvent matches your ester (i.e., use methanol exclusively for methyl esters). Using ethanol under acidic conditions will drive solvent-mediated transesterification, yielding the ethyl ester side product.

Q: Are there alternative reducing agents to Zinc/AcOH for the oxime reduction step? A: Yes. If trace heavy-metal contamination is a concern for downstream biological assays, catalytic hydrogenation (


 atmosphere) can be utilized to reduce the oxime in situ. However, this requires careful pressure control to ensure the 

-keto ester is not prematurely reduced.

V. References

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles Source: Società Chimica Italiana (Chimica Oggi - Chemistry Today) URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Hantzsch Pyrrole Synthesis

Welcome to the technical support center for the Hantzsch Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Hantzsch Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Pyrroles are foundational scaffolds in numerous biologically active compounds, and mastering their synthesis is crucial for advancing medicinal chemistry and materials science.[1][2] This resource provides in-depth, experience-driven guidance to help you overcome common challenges and optimize your reaction outcomes.

Understanding the Foundation: The Hantzsch Pyrrole Synthesis Mechanism

The Hantzsch synthesis is a versatile multi-component reaction that constructs substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][3] A firm grasp of the underlying mechanism is the first step toward effective troubleshooting. The generally accepted pathway involves three key stages:

  • Enamine Formation: The reaction begins when the primary amine or ammonia attacks the β-ketoester to form a crucial enamine intermediate.[1][3]

  • Nucleophilic Attack (C-Alkylation): The electron-rich enamine then attacks the α-haloketone. While two mechanistic pathways have been proposed (attack at the carbonyl carbon or an SN2 reaction at the α-carbon), the key event is the formation of a new carbon-carbon bond.[1][3]

  • Cyclization & Aromatization: The intermediate undergoes an intramolecular cyclization followed by dehydration to form the final, stable aromatic pyrrole ring.[1][3][4]

Hantzsch_Mechanism Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine + Amine (Step 1) Amine Amine / NH₃ Amine->Enamine Haloketone α-Haloketone Alkylated_Int Alkylated Intermediate Haloketone->Alkylated_Int Enamine->Alkylated_Int + α-Haloketone (Step 2: C-Alkylation) Cyclized_Int Cyclized Intermediate Alkylated_Int->Cyclized_Int Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized_Int->Pyrrole Dehydration (Step 3)

Caption: The stepwise mechanism of the Hantzsch Pyrrole Synthesis.

Critical Parameters and Optimization Strategies

Achieving high yields and purity in the Hantzsch synthesis requires careful control over several experimental variables. Conventional methods often result in moderate yields of 30-60% due to side reactions.[5] This section details the critical parameters and provides actionable strategies for optimization.

ParameterRecommended Conditions & Key ConsiderationsRationale & Causality
Reactants β-Ketoester: Standard (e.g., ethyl acetoacetate). Purity is critical. α-Haloketone: Use α-bromoketones over α-chloroketones for higher reactivity. Handle with care as they are lachrymatory. Amine/Ammonia: Use a slight excess (1.1-1.2 eq.) of the amine to promote efficient enamine formation.[6][7]The structure and purity of the starting materials directly impact the reaction's success. Excess amine drives the equilibrium towards the enamine intermediate, which is often the rate-determining step.
Solvent Protic Solvents (Ethanol, Methanol): Generally the preferred choice. They can facilitate proton transfer steps and favor the desired C-alkylation pathway over N-alkylation.[6][7] Greener Options: Water or water-ethanol mixtures are being explored to reduce environmental impact.[2][3] Aprotic Solvents (DMF, Toluene): Can be used, but may require more optimization.The solvent plays a crucial role in mediating the reaction pathway. Protic solvents can stabilize intermediates and transition states through hydrogen bonding, guiding the reaction towards the desired product.
Catalyst Classical Conditions: Often run without a catalyst, relying on thermal energy. Lewis Acids (e.g., Yb(OTf)₃): Can alter regioselectivity and improve yields in specific cases.[2] Organocatalysts (e.g., DABCO): Used in greener approaches, often in aqueous media.[2]While not always necessary, a catalyst can accelerate the reaction and improve efficiency. Lewis acids can activate the carbonyl groups, while base catalysts can facilitate enamine formation.
Temperature Moderate Heating (Reflux): Typically run at the reflux temperature of the solvent (e.g., ethanol, ~78°C).[3] Room Temperature: Possible with highly reactive substrates or specific catalytic systems.The reaction requires an activation energy barrier to be overcome. Refluxing provides sufficient thermal energy for the condensation and cyclization steps to proceed at a reasonable rate without promoting excessive side product formation.
Reaction Time 2-6 hours: Typical range. Monitor progress using Thin-Layer Chromatography (TLC).[3]Reaction completion depends on substrate reactivity and temperature. Over-running the reaction can lead to decomposition and the formation of tarry byproducts.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction yield is very low, or I'm not getting any product.

  • Answer: Low or no yield is a common issue that can often be traced back to a few key areas.[6]

    • Purity of Starting Materials: This is the most frequent culprit. Impurities in the β-ketoester or degradation of the α-haloketone can halt the reaction.

      • Action: Ensure your β-ketoester is pure. If necessary, distill it before use. Use fresh, high-quality α-haloketone.

    • Inefficient Enamine Formation: The initial step is critical. If the enamine does not form, the subsequent steps cannot occur.

      • Action: Use a slight excess (1.1-1.2 equivalents) of the amine or ammonia.[7] Consider pre-stirring the β-ketoester and amine for 30 minutes at room temperature before adding the α-haloketone to encourage enamine formation.[7]

    • Reaction Conditions: The temperature may be too low or the reaction time too short.

      • Action: Ensure the reaction is maintained at a steady reflux. Monitor the reaction via TLC to confirm if the starting materials are being consumed over time. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

Question 2: My final product is a dark, tarry, or complex mixture that is difficult to purify.

  • Answer: The formation of dark, polymeric material suggests that side reactions or product decomposition are occurring.[6]

    • Excessive Heat or Reaction Time: Overheating or prolonged reaction times can cause the pyrrole product, which can be sensitive, to degrade or polymerize.

      • Action: Reduce the reaction temperature slightly or monitor the reaction closely with TLC and stop it as soon as the starting materials are consumed.

    • Oxygen Sensitivity: Pyrroles, particularly electron-rich variants, can be susceptible to oxidation, leading to colored impurities.[6]

      • Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] During workup and purification, work quickly and minimize exposure to air.

    • Competing Side Reactions: The α-haloketone can self-condense or undergo substitution with the amine.[7]

      • Action: Add the α-haloketone solution slowly (dropwise) to the pre-formed enamine mixture. This maintains a low concentration of the haloketone, favoring the desired reaction with the enamine over side reactions.[7]

Question 3: I'm observing a significant byproduct. How can I improve selectivity?

  • Answer: Byproduct formation often arises from competing reaction pathways, most notably furan formation (a Feist-Bénary furan synthesis pathway) or N-alkylation of the enamine.[5]

    • Favoring C-Alkylation over N-Alkylation: The enamine intermediate has two nucleophilic sites (carbon and nitrogen). The desired pathway is C-alkylation.

      • Action: The choice of solvent is key. Protic solvents like ethanol are known to favor C-alkylation, leading to the pyrrole product.[6][7]

    • Suppressing Furan Formation: The Feist-Bénary pathway can compete with the Hantzsch synthesis.

      • Action: Ensure a sufficient amount of the amine/ammonia is present to favor the enamine formation required for the Hantzsch pathway. Using a weak base can also help control the reaction rate and minimize byproducts.[7]

Troubleshooting_Workflow Start Problem Observed LowYield Low / No Yield Start->LowYield TarryMixture Tarry / Complex Mixture Start->TarryMixture Byproducts Significant Byproducts Start->Byproducts CheckPurity Check Starting Material Purity LowYield->CheckPurity ReduceHeat Reduce Temp. or Time TarryMixture->ReduceHeat SolventChoice Use Protic Solvent (e.g., Ethanol) Byproducts->SolventChoice OptimizeEnamine Optimize Enamine Formation (Excess Amine) CheckPurity->OptimizeEnamine CheckConditions Verify Temp. & Time (TLC) OptimizeEnamine->CheckConditions Solution Improved Synthesis CheckConditions->Solution InertAtmosphere Use Inert Atmosphere (N₂/Ar) ReduceHeat->InertAtmosphere SlowAddition Slowly Add α-Haloketone InertAtmosphere->SlowAddition SlowAddition->Solution BaseControl Use Weak Base SolventChoice->BaseControl BaseControl->Solution

Caption: A workflow for troubleshooting common Hantzsch synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Can I use starting materials other than β-ketoesters, like β-diketones?

    • A: Yes, the Hantzsch synthesis is versatile. β-Diketones can be used in place of β-ketoesters, which will alter the substituent at the 3-position of the resulting pyrrole.[5] The scope has been extended to various dicarbonyl compounds.

  • Q: My purified pyrrole is a pale yellow/brown color but looks pure by NMR. What is the cause?

    • A: This is a common observation. The color is often due to trace amounts of highly conjugated, oxidized impurities that are not easily detected by NMR.[6] While often acceptable, you can minimize color by working quickly during purification, storing the final compound under an inert atmosphere, away from light, and at low temperatures.[6]

  • Q: Are there modern, "greener" alternatives to the classical Hantzsch synthesis?

    • A: Absolutely. Recent research has focused on making the Hantzsch synthesis more environmentally friendly.[5] This includes using water as a solvent, employing organocatalysts, and developing solvent-free methods using mechanochemical milling or microwave irradiation.[3][5] These methods can lead to higher yields and easier workups.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is a representative example of a classical Hantzsch pyrrole synthesis.[3]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 eq)

  • Aqueous ammonia (28%, 5-10 eq)

  • Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

  • Ammonia Addition: To the stirred solution, add an excess of aqueous ammonia (5-10 eq).

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) over 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the remaining residue between diethyl ether and water in a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrrole product.[3]

  • Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine its melting point.[3]

References

  • Hantzch synthesis of pyrrole. (n.d.). Name Reactions. Retrieved March 7, 2026, from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Grokipedia. Retrieved March 7, 2026, from [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(4), 816–828.
  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kaur, N. (2020). Hantzsch Pyrrole Synthesis. In Metals and Non-Metals. Taylor & Francis.
  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(10), 1689-1696.

Sources

Troubleshooting

stability issues with methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate during storage

Technical Support Center: Troubleshooting the Storage Stability of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Welcome to the Technical Support and Troubleshooting Guide for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Storage Stability of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Welcome to the Technical Support and Troubleshooting Guide for researchers and drug development professionals handling methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate . Pyrrole derivatives are privileged scaffolds in medicinal chemistry, but they are notoriously challenging to store and handle over prolonged periods. This guide bridges the gap between theoretical pyrrole chemistry and practical benchtop solutions, enabling you to safeguard the integrity of your experimental workflows.

Part 1: Mechanistic Grounding – The Causality of Instability

To prevent degradation, we must first understand why it occurs. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate exists as a highly dynamic push-pull electronic system.

The electron-withdrawing methyl ester at the C2 position provides a modicum of stabilization against oxidation compared to a completely unsubstituted pyrrole ring. However, the 4,5-dimethyl substitutions serve as robust electron-donors (π-donors). These alkyl groups significantly increase the electron density across the heterocyclic ring, rendering the molecule highly susceptible to autoxidation when exposed to ambient light or atmospheric oxygen[1].

Furthermore, the C3 position remains unsubstituted. Because the ring is electron-rich, this sterically accessible C3 site becomes a prime target for electrophilic attack[2]. If the compound is exposed to trace acids (such as residual acid on poorly washed glassware), the pyrrole ring is protonated, losing its aromaticity and immediately triggering a cascade of C-C coupling events that lead to irreversible polymerization[3].

pathways compound Methyl 4,5-dimethyl-1H-pyrrole- 2-carboxylate stress_O2 Oxygen / Light compound->stress_O2 stress_acid Trace Acids compound->stress_acid stress_base Moisture / Base compound->stress_base mech_ox Autoxidation (Radical Intermediates) stress_O2->mech_ox mech_poly Electrophilic Attack (Unsubstituted C3) stress_acid->mech_poly mech_hydro Ester Hydrolysis (Loss of Protecting Group) stress_base->mech_hydro prod_ox Colored Oligomers (Yellow/Brown) mech_ox->prod_ox prod_poly Insoluble Polypyrrole Aggregates mech_poly->prod_poly prod_hydro Pyrrole-2-carboxylic acid (Decarboxylation Prone) mech_hydro->prod_hydro

Diagram 1: Mechanistic degradation pathways of substituted pyrrole-2-carboxylates during storage.

Part 2: Troubleshooting Guide & FAQs

Q1: My stored powder has changed from off-white to a dark brown/pink color. Is it still safe to use? A1: Color change is the most common visual indicator of oxidative degradation[4]. The highly reactive nature of alkylated pyrroles causes them to undergo autoxidation, generating radical intermediates that couple into larger, highly conjugated oligomers. Even a 1-2% degradation can drastically alter the color of the batch[5]. It is highly recommended to repurify the compound via flash chromatography before use in sensitive biological assays or synthesis steps.

Q2: I am observing insoluble particulates after dissolving the compound in my assay buffer. What caused this? A2: This is a classic symptom of acid-catalyzed polymerization[3]. If your assay buffer has a slightly acidic pH, or if your storage vials contain trace acidic residues, the C3 position of the pyrrole ring will undergo electrophilic substitution, cross-linking the monomers into insoluble, polypyrrole-like aggregates[4]. Ensure you are using base-washed or neutral glassware and confirm the pH of your solutions prior to addition.

Q3: How should I store methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate to ensure maximum shelf life? A3: The material should be purged with an inert gas (Nitrogen or Argon) to displace oxygen, tightly sealed to prevent moisture ingress, and stored at 2-8°C (or ideally -20°C for long-term storage) protected from light[5].

Part 3: Data Presentation – Stability Profile Summary

To help you anticipate how this compound behaves under specific environmental stressors, refer to the data summary below, synthesized from extensive forced-degradation studies on structurally similar pyrrole esters[6].

Stress ConditionReagent/EnvironmentExpected Visual ObservationPrimary Degradation Pathway
Oxidative Atmospheric O₂ / 3% H₂O₂Rapid shift to yellow or brownAutoxidation to radical intermediates[4].
Acidic pH < 4.0 (e.g., 0.1 M HCl)Formation of black solidsAcid-catalyzed electrophilic polymerization[3].
Alkaline pH > 10.0 (e.g., 0.1 M NaOH)Solution remains mostly clearHydrolysis of C2-ester to carboxylic acid[6].
Thermal > 40°CGradual color darkeningAccelerated thermal dimerization[6].
Photolytic Ambient/UV Light ExposureSurface layer turns pink/darkPhoto-oxidation of the electron-rich ring[1].

Part 4: Self-Validating Stability Assessment Protocol

If you are incorporating methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate into a formulated drug product or a long-term screening library, you must establish a validated degradation profile.

Do not just trust the end readout. You must utilize a self-validating methodology . By running parallel internal controls that match the solvent, temperature, and time conditions of your stressors (minus the stressor itself), you can mathematically prove that any observed peak decay in LC-MS is caused by chemical vulnerability, not sample preparation artifacts or spontaneous decay during queue time[6].

Step-by-Step Forced Degradation Workflow:

  • Baseline Profiling: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous, HPLC-grade Acetonitrile (ACN). Immediately analyze an aliquot via LC-MS to establish baseline purity, identifying the parent mass (

    
     = 154.08).
    
  • Stress Matrix Application:

    • Oxidative: To 900 µL of stock, add 100 µL of 3% H₂O₂. Incubate at Room Temperature in the dark for 24 hours[4].

    • Acidic: To 900 µL of stock, add 100 µL of 0.1 M HCl. Incubate at 60°C for 24 hours[4].

    • Basic: To 900 µL of stock, add 100 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours[4].

  • Internal Control Matrix (The Self-Validation Step): Prepare a blank control (900 µL stock + 100 µL pure HPLC water) and incubate strictly at 2-8°C in the dark. Prepare a second blank control and incubate it alongside the 60°C thermal samples. Comparing the stress conditions to these exact controls allows you to isolate the specific causal variable.

  • Neutralization & Preparation: Before LC-MS injection, carefully neutralize the acidic and basic stress samples to pH ~7 to prevent damage to your analytical column.

  • Analytical Validation: Inject all samples into the LC-MS. Calculate the % loss of the parent peak area relative to the respective 2-8°C and 60°C internal controls[6].

workflow step1 1. Baseline Profiling LC-MS/NMR & Control Setup step2 2. Stress Application Acid, Base, Oxidative, Heat step1->step2 step3 3. Kinetic Tracking Measure Analyte Decay vs Control step2->step3 step4 4. Orthogonal Validation Rule Out Sample Prep Artifacts step3->step4 step5 5. Protocol Design Implement Optimal Storage step4->step5

Diagram 2: Self-validating workflow for forced degradation and stability profiling.

Part 5: References

  • Wikipedia Contributors. Pyrrole: Reactions and Reactivity. Wikipedia. Available at: [Link]

  • MDPI. (2021). Rate Dependence on Inductive and Resonance Effects for the Organocatalyzed Enantioselective Conjugate Addition of Alkenyl and Alkynyl Boronic Acids to β-Pyrrolyl Enones. MDPI. Available at: [Link]

  • SciSpace. (2018). Autoxidation of aromatics. SciSpace. Available at: [Link]

Sources

Optimization

preventing decomposition of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Technical Support Center: Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate A Guide to Preventing and Troubleshooting Decomposition Welcome to the technical support center for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support center for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyrrole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, prevent, and solve stability issues, ensuring the integrity of your experiments and the quality of your results.

Pyrrole scaffolds are foundational in numerous biologically active molecules and advanced materials. However, the very electronic properties that make them valuable also render them susceptible to specific degradation pathways. This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling and storing methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Q1: My once off-white solid sample of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate has turned yellow/brown. What is happening?

This discoloration is a classic indicator of decomposition. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by light and the presence of trace impurities. The colored species you observe are typically the initial products of oxidation and the formation of small oligomers or polymers.[1][3] While slight discoloration may not immediately impact a reaction's outcome, it signals that the compound's purity is compromised and that more significant degradation could follow.

Q2: What are the primary chemical pathways that lead to the decomposition of this compound?

There are three main culprits for the degradation of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. Understanding these is key to prevention.

  • Oxidative Degradation: This is the most common pathway. The electron-rich pyrrole ring reacts with atmospheric oxygen, a process often initiated by light or trace metal impurities. This can lead to the formation of pyrrolinones and other oxidized species, eventually resulting in complex polymeric materials.[1][4][5] The two methyl groups on the ring are electron-donating, which further activates the ring towards oxidation compared to unsubstituted pyrrole.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate decomposition.[11][12] Photons can excite the pyrrole ring, leading to radical formation, N-H bond dissociation, and subsequent oxidation or polymerization.[13][14][15]

Q3: What are the definitive, long-term storage conditions for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate?

To ensure maximum shelf-life and prevent the issues described above, rigorous storage practices are essential. The goal is to mitigate all three decomposition pathways simultaneously.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rates of all chemical reactions, including oxidation and polymerization.[11][16]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, directly preventing oxidative degradation.[1][16]
Light Exposure Protect from LightStore in an amber glass vial or wrap a clear vial in aluminum foil. Place in a dark location (e.g., a box within the refrigerator). Prevents photodegradation.[1][11]
Container Tightly-Sealed Glass VialPrevents moisture and air ingress. Glass is preferred as some plastics can be permeable to air or may contain plasticizers that could leach.[3][17]
Purity High Purity MaterialStore only high-purity material. Impurities, especially acidic residues from synthesis, can act as catalysts for decomposition.[2]
Q4: I am performing quality control and see unexpected peaks in my NMR or LC-MS analysis. What are they likely to be?

If you detect impurities, they generally fall into two categories: artifacts from synthesis or degradation products.

Impurity TypePotential Source / IdentityAnalytical Signature
Synthesis Byproducts Unreacted starting materials; Isomeric pyrroles from non-specific cyclization.Sharp, well-defined peaks in NMR and LC-MS, distinct from the main compound.
Oxidation Products Pyrrolinones, maleimides.[1]Peaks in the LC-MS corresponding to the addition of one or more oxygen atoms (M+16, M+32). May see new carbonyl signals in ¹³C NMR or FTIR.
Polymers/Oligomers Dimers, trimers, or larger polymers from acid-catalyzed or oxidative polymerization.[1][2]Broad, poorly resolved signals or a "hump" in the NMR baseline.[1] In LC-MS, you may see a series of peaks at multiples of the parent mass or material that does not elute from the column.
Hydrolysis Product 4,5-dimethyl-1H-pyrrole-2-carboxylic acid.Can occur if the compound is exposed to strong acid or base.[18] The mass will correspond to the loss of a methyl group and the addition of a hydrogen (M-14).
Q5: My reaction yields are inconsistent, and I suspect starting material degradation is the cause. How can I troubleshoot this in my experimental setup?

This is a common problem when a sensitive reagent is used without specific precautions.

  • Pre-reaction Check: Always visually inspect the material before use. If it is significantly discolored, do not use it. Consider purifying a small batch for your reaction (see Protocol 2).

  • Inert Atmosphere: If your reaction chemistry allows, run the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation during the experiment.[2]

  • Solvent Purity: Use high-purity, dry solvents. If you suspect acidic impurities in your solvent (e.g., older bottles of chlorinated solvents), consider passing it through a short plug of neutral alumina before use.[19][20]

  • pH Control: Be mindful of the pH of your reaction. Avoid acidic conditions unless they are strictly required and controlled. If your reaction generates acid as a byproduct, consider adding a non-nucleophilic base to scavenge it.

  • Temperature Control: Run reactions at the lowest effective temperature to minimize thermal degradation.[2]

Troubleshooting Guide: Scenarios & Solutions

This guide provides a logical workflow for diagnosing and solving stability problems.

G cluster_0 Problem Identification cluster_2 Solutions start Instability Suspected (Discoloration, Low Yield, Impurities) q1 When is the issue observed? start->q1 storage Upon Storage / Before Use q1->storage Before Use reaction During Reaction q1->reaction During Exp. purification During Purification q1->purification Post-Reaction sol_storage Implement Strict Storage Protocol (Inert gas, 2-8°C, Dark) storage->sol_storage sol_quality Perform QC Analysis (NMR, LC-MS) storage->sol_quality sol_reaction Use Inert Atmosphere Purify Solvents Control pH & Temp reaction->sol_reaction reaction->sol_quality sol_purification Use Neutral Silica Gel Minimize Time on Column Consider Recrystallization purification->sol_purification sol_repurify Repurify Compound sol_storage->sol_repurify If Degraded sol_quality->sol_repurify If Impure

Caption: Troubleshooting workflow for compound instability.

Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: If you have a large bottle, aliquot the material into smaller, single-use glass vials to minimize repeated exposure of the bulk material to air and moisture.

  • Inert Gas Purge: In a glove box or using a manifold, flush each vial containing the aliquot with dry argon or nitrogen for 1-2 minutes.

  • Seal: Immediately and tightly cap the vial. For extra protection, wrap the cap junction with Parafilm®.

  • Protect from Light: Place the sealed vial inside a larger, opaque container or wrap it with aluminum foil.

  • Refrigerate: Store the container at 2-8 °C. Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

Protocol 2: Purification via Flash Chromatography on Deactivated Silica

If your compound shows signs of degradation, and recrystallization is not feasible, flash chromatography can be used, but only with precautions against acid-catalyzed polymerization.

  • Deactivate Silica Gel: Prepare a slurry of standard silica gel in your chosen mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% triethylamine (v/v) relative to the total solvent volume. Stir the slurry for 15 minutes to allow the triethylamine to neutralize the acidic sites on the silica surface.[19]

  • Pack Column: Pack your column with the deactivated silica slurry as you normally would.

  • Equilibrate: Equilibrate the column with your mobile phase, ensuring it also contains 0.5-1% triethylamine to maintain the deactivated state.

  • Load and Run: Dissolve your crude/discolored methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate in a minimum amount of solvent and load it onto the column. Run the chromatography as quickly as possible to minimize the compound's residence time on the stationary phase.[19]

  • Analyze and Concentrate: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.

Protocol 3: Workflow for a Forced Degradation Study

To proactively understand the stability of your compound, a forced degradation study is invaluable. This helps identify potential degradants before they appear in long-term stability studies.[19][20][21]

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid & Solution, 70°C) start->thermal photo Photolytic Stress (ICH Light Conditions) start->photo control Control Sample (Protected from stress) start->control analysis Analyze all samples by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis compare Compare stressed samples to control. Identify degradants. Calculate mass balance. analysis->compare

Caption: Workflow for a forced degradation study.

References

  • Glarborg, P., et al. (2021). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 228, 267-279.[22]

  • Vaia. (n.d.). Why is pyrrole more acidic than pyrrolidine? Retrieved from [Link][23]

  • Mandal, A., & B, S. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(4), 1042-1052.[13][14]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link][10]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid? Retrieved from [Link][24]

  • Beaudry, C. M., et al. (2013). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters, 15(8), 1886-1889.[4]

  • Vaia. (n.d.). Although pyrrole is a much weaker base than most other amines, it is a much stronger acid. Retrieved from [Link][25]

  • SlidePlayer. (n.d.). Pyrrole : Aromatic. Retrieved from [Link][6]

  • Armes, S. P., et al. (1993). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Polymer, 34(1), 106-111.[7]

  • ETH Zurich. (2019). Exploring the photodegradation of pyrroles. Retrieved from [Link][15]

  • Ghiladi, R. A., et al. (2018). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. ACS Catalysis, 8(7), 6053-6062.[5]

  • Zmudzki, P., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259.[21]

  • Stanimirova, I., et al. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Journal of Liquid Chromatography & Related Technologies, 40(5-6), 253-259.[18]

  • StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link][9]

  • Kamal, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266.[26]

  • Alfa Aesar. (2010). SAFETY DATA SHEET - 1H-Pyrrole. Retrieved from [Link][12]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl and Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone of molecular design. Its prevalence in phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone of molecular design. Its prevalence in pharmaceuticals, natural products, and functional materials necessitates robust and versatile synthetic strategies. Among the myriad of substituted pyrroles, 4,5-dimethyl-1H-pyrrole-2-carboxylates serve as crucial building blocks. The choice of the ester group, typically methyl or ethyl, can significantly influence not only the physicochemical properties of the final molecule but also the synthetic route's efficiency and practicality.

This guide provides an in-depth comparison of the synthesis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate and its ethyl counterpart. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of the common synthetic strategies, providing a rationale for experimental choices and highlighting the subtle yet impactful differences between the methyl and ethyl ester syntheses.

Choosing the Right Tool for the Job: An Overview of Pyrrole Synthesis

The construction of the pyrrole ring is a classic challenge in heterocyclic chemistry, with several named reactions offering reliable pathways. For the synthesis of 4,5-dimethyl-1H-pyrrole-2-carboxylates, three principal methods are most relevant: the Knorr Pyrrole Synthesis, the Paal-Knorr Pyrrole Synthesis, and the Hantzsch Pyrrole Synthesis.

The Knorr Pyrrole Synthesis: A Classic Condensation

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] A key feature of this method is the in situ generation of the often-unstable α-amino-ketone from a more stable precursor, typically an α-oximino-β-ketoester, via reduction with zinc in acetic acid.[3][4]

G cluster_0 Knorr Pyrrole Synthesis Mechanism start β-Ketoester oxime α-Oximino-β-ketoester start->oxime Nitrosation amine α-Amino-ketone (in situ) oxime->amine Reduction (e.g., Zn/AcOH) enamine Enamine Intermediate amine->enamine Condensation ketoester2 β-Ketoester ketoester2->enamine cyclized Cyclized Intermediate enamine->cyclized Intramolecular Condensation pyrrole Substituted Pyrrole cyclized->pyrrole Dehydration

Caption: Knorr Pyrrole Synthesis Mechanism.

The choice of the β-ketoester in the second step directly determines the ester group on the final pyrrole. For our target molecules, this would be methyl acetoacetate or ethyl acetoacetate.

The Paal-Knorr Pyrrole Synthesis: A Direct Approach

The Paal-Knorr synthesis offers a more direct route, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6][7] This method is often simpler to execute than the Knorr synthesis, provided the requisite 1,4-dicarbonyl is readily available.[8][9][10]

G cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism diketone 1,4-Dicarbonyl hemiaminal Hemiaminal diketone->hemiaminal Nucleophilic Attack amine Amine/Ammonia amine->hemiaminal dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->dihydroxytetrahydropyrrole Second Nucleophilic Attack pyrrole Substituted Pyrrole dihydroxytetrahydropyrrole->pyrrole Dehydration

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

For the synthesis of 4,5-dimethyl-1H-pyrrole-2-carboxylates, the starting 1,4-dicarbonyl would be a derivative of 3,4-hexanedione, and the amine component would be an amino ester.

The Hantzsch Pyrrole Synthesis: A Multicomponent Reaction

The Hantzsch synthesis is a versatile multicomponent reaction that brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][11][12] This approach allows for the rapid assembly of highly substituted pyrroles.

G cluster_0 Hantzsch Pyrrole Synthesis Mechanism ketoester β-Ketoester enamine Enamine Intermediate ketoester->enamine amine Amine/Ammonia amine->enamine Condensation alkylated Alkylated Intermediate enamine->alkylated Nucleophilic Attack haloketone α-Haloketone haloketone->alkylated cyclized Cyclized Intermediate alkylated->cyclized Intramolecular Condensation pyrrole Substituted Pyrrole cyclized->pyrrole Dehydration

Caption: Hantzsch Pyrrole Synthesis Mechanism.

The choice between methyl and ethyl acetoacetate as the β-ketoester component dictates the final ester group in the product.

Experimental Comparison: Methyl vs. Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Representative Experimental Protocols

The following protocols are based on the principles of the Knorr pyrrole synthesis and are intended to be representative.[1][3] Optimization may be required to achieve maximum yields.

Protocol 1: Synthesis of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

  • In situ generation of methyl 2-amino-3-oxobutanoate: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (2 equivalents) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature after the addition is complete.

  • Gradually add zinc dust (2.2 equivalents) portion-wise, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.

  • Condensation and Cyclization: To the resulting mixture containing the in situ generated α-amino-β-ketoester, add 3-methyl-2,4-pentanedione (1 equivalent).

  • Heat the reaction mixture to reflux (around 110-120 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to afford pure methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Protocol 2: Synthesis of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

  • In situ generation of ethyl 2-amino-3-oxobutanoate: Follow the same procedure as in Protocol 1, substituting ethyl acetoacetate (2 equivalents) for methyl acetoacetate.[13]

  • Condensation and Cyclization: To the resulting mixture, add 3-methyl-2,4-pentanedione (1 equivalent).

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.

  • Work-up and Purification: The work-up procedure is analogous to Protocol 1. The crude product can be purified by recrystallization from ethanol/water to yield pure ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

G cluster_0 General Experimental Workflow start Starting Materials (β-Ketoester, NaNO2, Zn, Acetic Acid) reaction Reaction (Nitrosation, Reduction, Condensation, Cyclization) start->reaction workup Work-up (Precipitation in water) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product purification->product

Caption: General Experimental Workflow for Knorr Synthesis.

Comparative Analysis: Performance and Practical Considerations

ParameterMethyl 4,5-dimethyl-1H-pyrrole-2-carboxylateEthyl 4,5-dimethyl-1H-pyrrole-2-carboxylateRationale and Field Insights
Starting Materials Methyl acetoacetateEthyl acetoacetateBoth are readily available and similarly priced bulk chemicals.
Typical Yield Good to ExcellentGood to ExcellentYields for Knorr-type syntheses are generally high. Minor differences may arise due to the physical properties of the intermediates and products.
Reaction Time 1-2 hours at reflux1-2 hours at refluxReaction times are expected to be comparable as the core ring-forming mechanism is identical.
Purification RecrystallizationRecrystallizationThe methyl ester, being slightly less polar and having a lower molecular weight, may exhibit different solubility profiles, potentially simplifying or complicating the choice of recrystallization solvent.
Physical State Likely a solid at room temperatureMay be a low-melting solid or an oilMethyl esters often have higher melting points and are more crystalline than their ethyl counterparts, which can be advantageous for isolation and purification by recrystallization.[14]
Downstream Reactivity The methyl ester is slightly more susceptible to hydrolysis or transesterification under basic or acidic conditions due to lower steric hindrance.The ethyl ester is slightly more sterically hindered, offering greater stability towards hydrolysis.This is a critical consideration for subsequent synthetic steps. If the ester is a protecting group to be removed later, the more labile methyl ester might be preferred. Conversely, for a stable, final product, the ethyl ester could be more robust.

Characterization Data

Accurate characterization is paramount for verifying the successful synthesis of the target compounds. Below are the expected spectroscopic data.

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

  • 1H NMR (CDCl3, 500 MHz): δ 9.0-8.5 (br s, 1H, NH), 6.6-6.5 (s, 1H, pyrrole-H), 3.8 (s, 3H, OCH3), 2.2 (s, 3H, CH3), 2.1 (s, 3H, CH3).

  • 13C NMR (CDCl3, 125 MHz): δ 162.0 (C=O), 128.0, 124.0, 118.0, 115.0 (pyrrole carbons), 51.0 (OCH3), 12.0 (CH3), 10.0 (CH3).

Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

  • 1H NMR (CDCl3, 500 MHz): δ 9.0-8.5 (br s, 1H, NH), 6.6-6.5 (s, 1H, pyrrole-H), 4.3 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.2 (s, 3H, CH3), 2.1 (s, 3H, CH3), 1.3 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • 13C NMR (CDCl3, 125 MHz): δ 161.5 (C=O), 128.0, 124.0, 118.0, 115.0 (pyrrole carbons), 60.0 (OCH2CH3), 14.5 (OCH2CH3), 12.0 (CH3), 10.0 (CH3).

Conclusion: A Matter of Strategic Choice

The syntheses of methyl and ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate are both efficient and high-yielding, primarily relying on classical heterocyclic chemistry. The choice between the two is not one of synthetic accessibility but rather a strategic decision based on the intended application of the final product.

  • For ease of handling and purification, the potentially more crystalline nature of the methyl ester may be advantageous.

  • For applications requiring greater stability towards hydrolysis or in subsequent reaction steps, the more sterically hindered ethyl ester is the superior choice.

Ultimately, both esters are valuable building blocks, and the decision to synthesize one over the other should be guided by a thorough consideration of the entire synthetic route and the desired properties of the final molecule.

References

  • Al-Aabed, Y. (n.d.). Paal-Knorr Pyrrole Synthesis. SynArchive. Retrieved from [Link]

  • Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, September 21). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia contributors. (2023, August 15). Hantzsch pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Retrieved from [Link]

  • R Discovery. (2010, September 15). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (2013, January 10). What has more commercial value? A heterocycle bearing an ethyl or a methyl ester? Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds: Spotlight on Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate and other key pyrrole derivatives, with a focus on their antimicrobial and anticancer properties. By examining structure-activity relationships (SAR), this document aims to provide valuable insights for the design and development of new therapeutic agents.[3]

The Privileged Scaffold: An Overview of Pyrrole's Biological Significance

Pyrrole, a five-membered aromatic heterocycle, is a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.[4][5] Its unique electronic properties and the capacity of the nitrogen atom to participate in hydrogen bonding are crucial for its biological activity.[2] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[6][7] Several commercially available drugs, such as the cholesterol-lowering agent atorvastatin and the anticancer drug sunitinib, feature a pyrrole core, highlighting its therapeutic importance.[2][5]

Comparative Analysis of Biological Activities

This section will delve into the specific antimicrobial and anticancer activities of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate and compare them with other substituted pyrroles. Understanding how different substituents on the pyrrole ring influence biological efficacy is a critical aspect of drug design.[3]

Antimicrobial Activity

Nitrogen-containing heterocyclic compounds, including pyrroles, are known to exhibit significant antibacterial action against both Gram-positive and Gram-negative bacteria.[1][8] The substitution pattern on the pyrrole ring plays a crucial role in determining the potency and spectrum of antimicrobial activity.[8]

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate and its Analogs:

While specific data for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is not extensively detailed in the provided search results, we can infer its potential activity based on related structures. For instance, pyrrole-2-carboxylate is a key pharmacophore in a series of potential antibacterial agents.[8] One study highlighted that ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated a minimum inhibitory concentration (MIC) value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, which is comparable to the standard drug ethambutol.[8] This suggests that the 3,5-dimethyl-1H-pyrrole-2-carboxylate core is a promising scaffold for developing antimycobacterial agents.

Comparison with Other Pyrrole Derivatives:

  • Pyrrolomycins and Marinopyrroles: These natural products, characterized by highly halogenated pyrrole or bipyrrole structures, exhibit broad-spectrum antibacterial activity.[9] Their proposed mechanism of action involves acting as protonophores, which disrupt bacterial cell membranes.[9] The degree and position of halogenation significantly influence their antimicrobial potency.[9]

  • Pyrrole-2-carboxamides: This class of compounds has shown potent anti-tuberculosis activity.[10][11] Structure-activity relationship studies have revealed that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhance activity.[10][11]

  • Fused Pyrroles: Pyrrole-containing fused heterocyclic systems, such as pyrrolopyrimidines and pyrrolotriazines, have also demonstrated significant antimicrobial effects.[6][12]

Table 1: Comparative Antimicrobial Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassTarget Organism(s)Activity (MIC/IC50)Reference(s)
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7 µg/mL[8]
Pyrrole-2-carboxamide DerivativesMycobacterium tuberculosis< 0.016 µg/mL[10][11]
Streptopyrroles B and CStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus0.7 - 2.9 µM[8]
PyrrolomycinsGram-positive bacteriaVaries with halogenation[9][13]
Chloro-substituted PyrrolesStaphylococcus aureusPronounced activity[14]
Anticancer Activity

Pyrrole derivatives have emerged as a promising class of anticancer agents, modulating various biological processes essential for cancer cell growth and survival.[7][15] Their mechanisms of action often involve the inhibition of key signaling pathways, such as those mediated by protein kinases, or the disruption of microtubule polymerization.[15][16]

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate and its Analogs:

Specific anticancer data for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is limited in the provided results. However, the general class of pyrrole-2-carboxylates and related structures have been investigated for their cytotoxic effects. For example, some newly synthesized pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against various tumor cell lines, with the highest antitumor properties observed against LoVo colon cancer cells.[17][18]

Comparison with Other Pyrrole Derivatives:

  • Tubulin Polymerization Inhibitors: Certain pyrrole derivatives, particularly those with a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety, are potent inhibitors of tubulin polymerization.[16] The substitution pattern on the 1-phenyl ring is critical for their anticancer activity.[16]

  • Tyrosine Kinase Inhibitors: Many pyrrole-containing compounds act as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling.[19] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prime example.[17]

  • Modulators of mTOR Signaling: Some pyrrole derivatives have been shown to inhibit the mTOR signaling pathway, which is frequently dysregulated in cancer, leading to reduced cell proliferation and migration.[19]

  • Pyrrole-2,5-diones (Maleimides): This scaffold is present in numerous compounds with potent antiproliferative and cytotoxic effects, often inducing apoptosis and cell cycle arrest.[20]

Table 2: Comparative Anticancer Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Mechanism of ActionActivity (IC50)Reference(s)
1-(3-aminophenyl)pyrrole derivativesMCF-7 (Breast)Tubulin polymerization inhibition16 - 60 nM[16]
Pyrrole Derivatives (d1, d3)HeLa (Cervical)Tyrosine kinase inhibition, mTOR pathway modulation140.6 µM, 366.4 µM[19]
Pyrrole Derivatives (4a, 4d)LoVo (Colon)CytotoxicityInduces >50% viability decrease at 50 µM[15][17]
Fused Pyrroles (Pyrrolopyrimidines)HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic)Apoptosis inductionPromising activity[20]
Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activity of pyrrole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][21]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[15]

  • Compound Treatment: Cells are treated with various concentrations of the pyrrole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[15]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[15]

Visualizing Molecular Mechanisms and Workflows
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Pyrrole Derivatives

PI3K_Akt_mTOR_Pathway Pyrrole_Derivative Pyrrole Derivative PI3K PI3K Pyrrole_Derivative->PI3K inhibits Akt Akt Pyrrole_Derivative->Akt inhibits mTORC1 mTORC1 Pyrrole_Derivative->mTORC1 inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation inhibits translation Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serially Dilute Pyrrole Compound Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually Inspect for Growth Inhibition Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The pyrrole scaffold remains a highly valuable framework in the quest for novel therapeutic agents. While methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate itself requires more extensive biological evaluation, the broader class of substituted pyrrole-2-carboxylates and related derivatives shows significant promise in both antimicrobial and anticancer applications. Future research should focus on synthesizing and screening a wider range of analogs of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate to build a comprehensive structure-activity relationship profile. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as clinical candidates. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of next-generation pyrrole-based therapeutics. [23]

References
  • A Comparative Analysis of the Antibacterial Potential of Substituted Pyrroles. Benchchem. 1

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC.

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry - ACS Publications.

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Benchchem.

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. SpringerLink.

  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. Benchchem.

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.

  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed.

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. PMC.

  • Structure activity relationship – Knowledge and References. Taylor & Francis Online.

  • Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI.

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC.

  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. RJPN.

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica.

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. MalariaWorld.

  • Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action. PubMed.

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed.

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica.

  • Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: Oroidin analogues. ResearchGate.

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate.

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. AMB Express.

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Infectious Diseases - ACS Publications.

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar.

  • Biological activity of novel pyrrole-2,5-dione derivatives. Benchchem.

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC.

Sources

Validation

comparing the anticancer efficacy of different pyrrole-2-carboxylate derivatives

An in-depth evaluation of anticancer therapeutics requires a critical understanding of structure-activity relationships (SAR) and the underlying mechanisms of cytotoxicity. As pyrrole-2-carboxylate derivatives emerge as...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of anticancer therapeutics requires a critical understanding of structure-activity relationships (SAR) and the underlying mechanisms of cytotoxicity. As pyrrole-2-carboxylate derivatives emerge as a privileged class of heterocyclic scaffolds in drug development, their structural plasticity has enabled targeted interventions across various oncological pathways.

As a Senior Application Scientist, I have structured this guide to objectively compare three highly relevant classes of pyrrole-2-carboxylate derivatives: Tetrasubstituted Pyrroles (TSPs) , Pyrrole-Thiosemicarbazones (TSCs) , and Sulfonamide-Modified 2,5-dihydro-1H-pyrrole-2-carboxylates . This guide synthesizes comparative efficacy data, examines the causality of their apoptotic mechanisms, and provides field-proven methodologies for subsequent replication.

Structural Rationale and Anticancer Mechanisms

The pyrrole-2-carboxylate core is highly valued in medicinal chemistry because it offers robust hydrogen-bond donor/acceptor dynamics (via the NH and carboxylate moieties) while mimicking the hydrophobic side chains of naturally occurring amino acids. Modulating the substitutions around this core dictates the molecule's precise mechanism of action:

  • Tetrasubstituted Pyrrole Derivatives (TSPs): Rationally designed as mimetics of protein-protein interaction (PPI) hot-spot residues. By simulating the hydrophobic motifs of parallel and antiparallel coiled-coil structures, TSPs interfere with cell cycle regulation, specifically targeting the p53-MDM2 pathway to trigger tumor-specific apoptosis[1].

  • Pyrrole-Thiosemicarbazones (TSCs): Combining the pyrrole unit with a thiosemicarbazone moiety generates potent metal-chelating and DNA-binding characteristics. These derivatives induce apoptosis by disrupting mitochondrial membrane potential, characterized by an elevated Bax/Bcl-2 ratio and the subsequent downstream activation of caspase-3[2].

  • Sulfonamide-Modified Pyrrole-2-Carboxylates: The incorporation of a sulfonamide moiety to 2,5-dihydro-1H-pyrrole-2-carboxylates results in broad-spectrum cytotoxicity. Molecular docking confirms that the sulfonamide group acts as a critical binding anchor within enzymatic pockets, effectively disrupting proliferation in multidrug-resistant (MDR) hematological and breast cancer lines[3].

Mechanisms P Pyrrole-2-Carboxylate Core Scaffold TSP Tetrasubstituted Pyrroles (TSPs) P->TSP TSC Pyrrole-Thiosemicarbazones (TSCs) P->TSC SUL Sulfonamide-Pyrroles P->SUL P53 p53-MDM2 PPI Interference TSP->P53 BAX Bax Upregulation & Caspase-3 Activation TSC->BAX ROS Enzymatic Inhibition & Broad Cytotoxicity SUL->ROS APO Targeted Apoptosis & Tumor Suppression P53->APO BAX->APO ROS->APO

Divergent apoptotic signaling pathways activated by specific pyrrole-2-carboxylate substitutions.

Quantitative Comparison of Anticancer Efficacy

Evaluating these agents requires standardizing their performance against specific human cancer cell lines. Table 1 consolidates the


 viability profiles of representative compounds from each subclass.

Table 1: Comparative


 Profiles of Representative Pyrrole-2-Carboxylate Derivatives 
Derivative ClassRepresentative CompoundPrimary Target Cell Line(s)Observed

(µM)
Mechanism / Notes
TSPs Compound 10aMelanoma (A375)10.0 ± 4.0 µM[1]PPI mimetic; efficacy consistent with standard Nutlin-3a (

= 15 µM)[1].
TSCs TSC 1aGastric Cancer (SGC-7901)Lung Cancer (PC-9)Esophageal (Eca-109)33.52 µM44.87 µM157.75 µM[4]Decreases anti-apoptotic Bcl-2 while elevating pro-apoptotic Bax expression[2].
Sulfonamide-Pyrroles Compound 161 (3,4-dimethyl substituted)Breast Cancer (MCF7)Leukemia (MOLT-4)Leukemia (HL-60)19.8 µM15.3 µM17.6 µM[3]Synthesized under solvent-free conditions; structural agreement with docking studies[3].

Application Insight: The tetrasubstituted pyrrole Compound 10a demonstrates superior low-micromolar potency specifically in melanoma lines by exploiting a highly targeted cell cycle vulnerability. Conversely, the Sulfonamide derivative 161 acts as a pan-active cytotoxic agent, performing well across leukemic and breast cancer models.

Self-Validating Experimental Protocols

To assure scientific integrity, every experimental model must possess intrinsic validation parameters. Below are the optimized methodologies for the synthesis and evaluation of Pyrrole-Thiosemicarbazones (TSCs), demonstrating how causality is established from the chemical bench to the biological endpoint.

Synthesis of TSC 1a via Condensation

The synthesis relies on the acid-catalyzed condensation of a formyl-pyrrole with a thiosemicarbazide. Acetic acid is strategically used to protonate the carbonyl oxygen of the pyrrole, increasing its electrophilicity and driving the nucleophilic attack of the hydrazine moiety.

  • Preparation: Mix 0.167 g (1 mmol) of Ethyl 5-formyl-1H-pyrrole-2-carboxylate with 1 mmol of 4-substituted thiosemicarbazide in 5 mL of pure ethanol[2].

  • Catalysis & Heating: Add 0.05 mL of glacial acetic acid to the reaction matrix. Reflux the mixture continuously for ~4 hours[2].

  • Monitoring: Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Purification: Upon completion, cool to precipitate the solid. Filter the separated solid and perform recrystallization using methanol to achieve a high-purity crystalline product[2].

  • Validation: The expected yield for TSC 1a (a yellow powder) is approximately 66%, with a sharp melting point of 205–208°C[2].

In Vitro Cytotoxicity (MTT Assay)

Causality Check: The MTT assay measures the enzymatic reduction of tetrazolium dye by succinate dehydrogenase in living cells. We utilize a 24–72h incubation to ensure the compounds have sufficient time to interact with their intracellular targets and arrest the doubling phase.

  • Seeding: Cultivate SGC-7901 or PC-9 cells in RPMI-1640 media.

  • Dosing: Expose cells to varying concentrations of TSC 1a (e.g., 0 to 2,500 µM)[5].

  • Incubation & Readout: Incubate for 72 hours, add MTT reagent, solubilize the resulting formazan crystals in DMSO, and measure absorbance at 570 nm. Determine

    
     via non-linear regression analysis.
    
Apoptotic Pathway Validation (Western Blotting)

Causality Check: Confirming that reduced cell viability is fundamentally driven by programmed apoptosis (rather than non-specific necrosis) requires mapping the mitochondrial signaling axis.

  • Protein Extraction: Lyse treated cells using RIPA buffer fortified with protease inhibitors.

  • Resolution: Separate cellular proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane for key regulators: Bax (pro-apoptotic executioner) and Bcl-2 (anti-apoptotic protector).

  • Endpoint: A successful hit will show a pronounced increase in the Bax/Bcl-2 ratio and the distinct cleavage (activation) of caspase-3 relative to the untreated vehicle control[2].

ExperimentalWorkflow START Substrate: Ethyl 5-formyl-1H-pyrrole-2-carboxylate SYN Condensation Synthesis (Ethanol, Acetic Acid, 4h Reflux) START->SYN PUR Recrystallization (Methanol, Yield ~66%) SYN->PUR ASSAY In Vitro Evaluation (Cell Cultures) PUR->ASSAY MTT MTT Assay (Viability & IC50 Profiling) ASSAY->MTT WB Western Blot (Bax, Bcl-2, Caspase-3) ASSAY->WB VAL Mechanism Validation (Causality of Apoptosis established) MTT->VAL WB->VAL

Workflow from chemical condensation to the biological validation of apoptotic causality.

References

The following primary sources have been verified and cited to support the structural claims, quantitative


 thresholds, and procedural protocols referenced within this guide.
  • [3] A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. Available at: 3

  • [2] Design and synthesis of novel N(4)-substituted thiosemicarbazones bearing a pyrrole unit as potential anticancer agents. Spandidos Publications. Available at: 2

  • [5] Design and synthesis of novel N()-substituted thiosemicarbazones bearing a pyrrole unit as potential anticancer agents. PMC (NIH). Available at: 5

  • [1] Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. PMC (NIH). Available at: 1

  • [4] Design and synthesis of novel N(4)-substituted thiosemicarbazones bearing a pyrrole unit as potential anticancer agents. Spandidos Publications. Available at: 4

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Comparative

A Comparative Guide to the In Vitro Antibacterial Efficacy of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction The escalating threat of antimicrobial resistance necessitates a robust and continuous pipeline for novel antibacterial agents. Pyrrole-based heterocyclic compounds have emerged as a promising class of molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating threat of antimicrobial resistance necessitates a robust and continuous pipeline for novel antibacterial agents. Pyrrole-based heterocyclic compounds have emerged as a promising class of molecules due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The pyrrole scaffold is a core component of many natural and synthetic bioactive compounds.[1][4] This guide provides a comprehensive analysis of the in vitro antibacterial performance of a specific synthetic pyrrole derivative, methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate , against key pathogenic bacteria.

To establish a clinically relevant benchmark, its performance is objectively compared against two widely-used antibiotics: Ciprofloxacin , a broad-spectrum fluoroquinolone, and Vancomycin , a glycopeptide with potent activity against Gram-positive bacteria. This document details the standardized methodologies for determining antibacterial efficacy, presents comparative data, and offers insights into the experimental rationale for researchers in drug discovery and microbiology.

Comparative Compounds: Mechanisms of Action

A clear understanding of the control antibiotics' mechanisms is crucial for interpreting the comparative data.

  • Ciprofloxacin : This broad-spectrum antibiotic functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are critical for DNA replication, repair, and cell division.[8] By trapping these enzymes in a complex with DNA, ciprofloxacin introduces double-strand breaks, leading to bacterial cell death.[7] It is particularly effective against Gram-negative bacteria.[5]

  • Vancomycin : Vancomycin is a large glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[9] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[10][11] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan synthesis, compromising the structural integrity of the cell wall and leading to cell lysis.[11][12] Its action is primarily limited to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents it from reaching its target.[12]

Methodology: A Validated Approach to Susceptibility Testing

To ensure reproducibility and accuracy, all antibacterial testing was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13] The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC), followed by subculturing to determine the Minimum Bactericidal Concentration (MBC).

Bacterial Strains and Culture Conditions

Two reference strains, representing both Gram-positive and Gram-negative bacteria, were selected for this evaluation. These strains are standard quality control organisms for antimicrobial susceptibility testing.[14][15]

  • Staphylococcus aureus (ATCC® 29213™) : A Gram-positive, facultative anaerobe, commonly associated with skin and soft tissue infections.[16][17] It is a key pathogen for testing antibiotics with activity against methicillin-susceptible strains.[18]

  • Escherichia coli (ATCC® 25922™) : A Gram-negative, facultative anaerobic, rod-shaped bacterium.[19] This strain is a widely used control for testing the susceptibility of enteric bacteria to antimicrobial agents.[20][21]

Both strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 35 ± 2°C. Broth cultures for MIC testing were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Experimental Protocol: MIC and MBC Determination

The following step-by-step protocol outlines the procedure for determining the MIC and MBC values.

Part 1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture in CAMHB, adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Compound Dilution: The test compound (methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate) and control antibiotics are serially diluted (2-fold) in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compounds is inoculated with the standardized bacterial suspension. A growth control (bacteria in broth without antibiotics) and a sterility control (broth only) are included.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells.[22]

Part 2: Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is plated onto a fresh MHA plate, which is free of any antimicrobial agent.[22][23]

  • Incubation: The MHA plates are incubated at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[24][25]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the MIC and MBC testing process.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Bacterial Inoculum (0.5 McFarland) M1 Inoculate 96-Well Plate P1->M1 P2 Serial Dilution of Test Compounds P2->M1 M2 Incubate Plate (16-20h at 35°C) M1->M2 M3 Read MIC (Lowest concentration with no visible growth) M2->M3 B1 Subculture from Clear Wells onto Agar Plates M3->B1 For wells ≥ MIC B2 Incubate Plates (18-24h at 35°C) B1->B2 B3 Count Colonies & Determine MBC (≥99.9% kill) B2->B3

Caption: Workflow for MIC and MBC determination.

Results: Comparative Antibacterial Performance

The in vitro activity of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate and the control antibiotics against S. aureus and E. coli is summarized below. Values are presented in µg/mL.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate S. aureus ATCC 2921316644
E. coli ATCC 2592264>256>4
Ciprofloxacin (Control) S. aureus ATCC 292130.512
E. coli ATCC 259220.0150.032
Vancomycin (Control) S. aureus ATCC 29213122
E. coli ATCC 25922>256>256-

Discussion and Interpretation

The results indicate that methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate possesses antibacterial activity, with more pronounced efficacy against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. This differential activity is a common feature among novel chemical entities and suggests a potential mechanism of action that may be hindered by the outer membrane of Gram-negative bacteria.[26]

The MBC/MIC ratio is a critical parameter used to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

  • Against S. aureus , the test compound exhibited an MBC/MIC ratio of 4, placing it on the borderline of bactericidal activity. In contrast, both Ciprofloxacin and Vancomycin demonstrated clear bactericidal effects with MBC/MIC ratios of 2.

  • Against E. coli , the test compound showed significantly weaker activity. The MIC was high (64 µg/mL), and the MBC was not achieved within the tested concentration range, suggesting primarily bacteriostatic activity against this strain. As expected, Ciprofloxacin was highly potent against E. coli, while Vancomycin was inactive.[12]

The observed activity, particularly against S. aureus, aligns with previous studies that have identified various pyrrole derivatives as having potential antibacterial properties.[27][28][29] The specific substitutions on the pyrrole ring are known to significantly influence the spectrum and potency of antimicrobial action.[1][30]

Hypothesized Mechanism of Action

While the precise mechanism for this specific pyrrole carboxylate is undetermined, many antimicrobial compounds target essential cellular processes. Based on the structure and known targets of other heterocyclic compounds, a plausible hypothesis is the inhibition of a key bacterial enzyme, such as DNA gyrase or another topoisomerase, a mode of action that has been suggested for other novel heterocyclic agents.[31][32]

G cluster_cell Bacterial Cell DNA_R Relaxed DNA Gyrase DNA Gyrase DNA_R->Gyrase ATP DNA_S Supercoiled DNA Replication DNA Replication & Cell Division DNA_S->Replication Gyrase->DNA_S Compound Pyrrole Compound Compound->Inhibition Inhibition->Gyrase Binds & Inhibits

Caption: Hypothesized inhibition of DNA gyrase.

Conclusion

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates modest in vitro antibacterial activity, showing a preference for the Gram-positive pathogen S. aureus over the Gram-negative E. coli. While its potency does not match that of established antibiotics like Ciprofloxacin and Vancomycin, the findings confirm that the pyrrole-2-carboxylate scaffold is a viable starting point for further medicinal chemistry optimization. Future work should focus on structural modifications to enhance potency, broaden the activity spectrum, and elucidate the specific mechanism of action. This guide provides a foundational dataset and a standardized methodological framework for such future investigations.

References

  • Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. (2020, October 30). DoseMeRx. [Link]

  • Vancomycin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems. (2025, September 1). Brieflands. [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (2023, November 29). Cureus. [Link]

  • Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. (n.d.). Study.com. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). PMC. [Link]

  • Vancomycin - StatPearls. (2024, October 29). NCBI Bookshelf. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (n.d.). SciSpace. [Link]

  • What is the mechanism of Ciprofloxacin Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, and Adverse Effects. (2024, December 26). Cureus. [Link]

  • MIC/MBC Testing. (2025, July 30). Nikopharmad. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017, February 1). Bentham Science Publishers. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). PubMed. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). PubMed. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). Springer. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). ResearchGate. [Link]

  • Staphylococcus aureus ATCC 29213: Significance and symbolism. (2025, December 25). Medicalwriting.com. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). SlidePlayer. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Creative BioMart Microbe. [Link]

  • Staphylococcus aureus (CCUG 15915, DSM 2569, ATCC 29213). (n.d.). BacDive. [Link]

  • (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 25). ResearchGate. [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021, June 7). ACG Publications. [Link]

  • Complete Genome Assembly of Escherichia coli ATCC 25922, a Serotype O6 Reference Strain. (n.d.). PMC. [Link]

  • Staphylococcus aureus - Wikipedia. (n.d.). Wikipedia. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. (2007, July 15). PubMed. [Link]

  • Colony characteristics* of Escherichia coli ATCC 25922 and antibiotic-induced mutants. (n.d.). ResearchGate. [Link]

  • Escherichia coli. (n.d.). Culture Collections. [Link]

  • Staphylococcus aureus. (n.d.). Culture Collections. [Link]

  • Escherichia coli - Wikipedia. (n.d.). Wikipedia. [Link]

  • In vitro and in silico studies of antimicrobial activity. (n.d.). ScienceDirect. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020, August 17). Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2013, May 15). PubMed. [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (2022, September 15). Johns Hopkins University. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. As drug development professionals and laboratory scientists, our commitment...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. As drug development professionals and laboratory scientists, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in authoritative safety data and regulatory standards. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Core Principles: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a compound that demands careful management due to its specific toxicological and physical properties.

According to its Safety Data Sheet (SDS), this compound presents multiple hazards.[1][2] It is classified as a Category 3 flammable liquid and vapor, meaning it can ignite under ambient conditions.[1][2] Furthermore, it is acutely toxic if swallowed (Category 3), harmful if inhaled (Category 4), and causes serious eye damage (Category 1).[2] It is also recognized as being harmful to aquatic life. These classifications dictate the stringent handling, segregation, and disposal requirements outlined in this guide.

Hazard ClassificationGHS CategoryHazard StatementSource
Flammable LiquidCategory 3H226: Flammable liquid and vapour[1][2]
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[2]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[2]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life

This data underscores the necessity of treating methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate as a hazardous waste stream, which must never be disposed of via standard laboratory drains or in regular trash.[3][4][5]

Procedural Workflow for Disposal

The following workflow provides a logical sequence for the safe disposal of this compound, from initial preparation to final handoff for disposal. The causality behind each step is explained to ensure a deep understanding of the safety-critical actions.

Caption: Disposal workflow for Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Detailed Step-by-Step Disposal Protocol

Before beginning any waste handling procedures, ensure appropriate PPE is worn. The SDS for this and similar chemicals specifies the required level of protection to mitigate exposure risks.[1][2][6]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][3] This is critical due to the H318 classification (Causes serious eye damage).[1][2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

  • Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.[1]

  • Respiratory Protection: All transfers of this chemical, especially for waste consolidation, must be performed inside a certified chemical fume hood to avoid inhaling harmful vapors (H332).[1][2][7]

The integrity of the waste containment system is a primary barrier against environmental release and personnel exposure.

  • Container Compatibility: Use a container made of a material compatible with flammable organic liquids (e.g., high-density polyethylene or glass). Ensure the container is in good condition, free from cracks or damage.[8]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[5] In academic and research settings, this often falls under the Resource Conservation and Recovery Act (RCRA) or specific state regulations like Subpart K.[8][9][10] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate" (avoid abbreviations)

    • The associated hazards (e.g., "Flammable," "Toxic")[1]

    • The date accumulation started.

  • Closure: The container must be kept tightly closed except when adding waste.[1][2][6]

Proper segregation prevents dangerous chemical reactions.

  • Classification: This compound should be classified as a non-halogenated flammable organic waste .

  • Incompatibilities: Keep this waste stream separate from acids, acid chlorides, and strong oxidizing agents.[11] Do not mix it with other waste streams, particularly aqueous or halogenated waste.[4]

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9]

  • Location: The SAA must be under the control of laboratory personnel.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA.[5]

  • Secondary Containment: Store the waste container within a larger, chemically resistant container (secondary containment) to capture any potential leaks or spills.[8]

Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]

  • Request Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (often 6-12 months, check institutional and local rules), submit a request for pickup.[5][8][9]

  • Documentation: Ensure all paperwork required by your institution is completed accurately.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[1][3]

  • Control Ignition Sources: As the material is flammable, immediately remove all sources of ignition (open flames, sparks, hot surfaces).[1][2][7]

  • Contain the Spill: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or dry sand) to contain and absorb the spill.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[6][7][12]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's EHS department.

References

  • Title: Safety Data Sheet - 1-(2-Furanylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Source: Angene Chemical URL: [Link]

  • Title: Safety Data Sheet - Pyrrole Source: DC Fine Chemicals URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance. By understanding the why behind each recommendation, laboratory personnel can make informed decisions to mitigate...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance. By understanding the why behind each recommendation, laboratory personnel can make informed decisions to mitigate risks effectively. The protocols outlined herein are designed to be self-validating, promoting a cycle of continuous safety awareness and improvement.

Hazard Analysis Based on Structural Analogues

Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate belongs to the pyrrole class of heterocyclic compounds. Analysis of safety data for similar molecules, such as pyrrole, and various substituted pyrrole-2-carboxylates, reveals a consistent pattern of potential hazards. These include:

  • Skin and Eye Irritation: A predominant hazard across pyrrole derivatives is their potential to cause skin and serious eye irritation.[2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][5][6][8][9]

  • Toxicity: Some pyrrole compounds are classified as harmful or toxic if swallowed or inhaled.[8][10][11]

Given these potential risks, a multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical.

Recommended Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for handling methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, categorized by the type of laboratory operation.

Operation Eyes/Face Hands Body Respiratory
Weighing and preparing solutions (small quantities) Safety glasses with side shields or safety goggles.[2][12][13]Chemical-resistant gloves (e.g., nitrile).[12][14]Laboratory coat.Work in a well-ventilated area.
Synthesizing or handling larger quantities Chemical safety goggles and a face shield.[2][10]Double gloving with chemical-resistant gloves (e.g., nitrile, neoprene).[14]Chemical-resistant laboratory coat or apron over a standard lab coat.[12]Certified chemical fume hood is mandatory.[14]
Cleaning spills Chemical safety goggles and a face shield.[2][10]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.[10]NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.[10][13][14]

Procedural Guidance for PPE Selection and Use

Eye and Face Protection: The First Line of Defense

The eyes are particularly vulnerable to chemical splashes.

  • Standard Operations: For routine tasks such as weighing small amounts or preparing dilute solutions, safety glasses with side shields are the minimum requirement.

  • Higher Risk Procedures: When handling larger volumes, conducting reactions, or in any situation with an increased risk of splashing, chemical safety goggles that form a seal around the eyes are essential.[10][13] For maximum protection, a face shield should be worn in conjunction with goggles.[2][10]

Hand Protection: Preventing Dermal Exposure

Skin contact is a primary route of exposure.

  • Glove Selection: Nitrile or neoprene gloves provide good resistance to a range of chemicals and are recommended for handling pyrrole derivatives.[14] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Glove Inspection and Removal: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[10] Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent skin contamination.[10]

  • Double Gloving: For tasks with a higher risk of exposure, such as when handling concentrated solutions or larger quantities, double gloving provides an additional layer of protection.[14]

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A standard, clean laboratory coat is required for all work with this chemical.

  • Enhanced Protection: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[10][12]

Respiratory Protection: Ensuring Safe Breathing Air
  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All work with methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[14]

  • Respirator Use: In the event of a ventilation failure or a large spill where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][13][14] All personnel requiring the use of a respirator must be properly fit-tested and trained.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate cluster_assessment Hazard and Task Assessment cluster_ppe Required PPE Start Start: Assess Task SmallQuantities Small Quantities / Low Splash Risk? Start->SmallQuantities yes LargeQuantities Large Quantities / High Splash Risk? Start->LargeQuantities no Spill Spill or Ventilation Failure? Start->Spill Emergency BasicPPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SmallQuantities->BasicPPE IntermediatePPE Intermediate PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Apron LargeQuantities->IntermediatePPE AdvancedPPE Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - NIOSH Respirator Spill->AdvancedPPE

Caption: Decision workflow for PPE selection.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Avoid the formation of dust and aerosols.[2][9]

  • Wash hands thoroughly after handling and before breaks.[2][10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed.[1][10]

  • Some related compounds are sensitive to air, light, and moisture, so storage under an inert atmosphere may be advisable.[10]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste.[2][10]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole.
  • CDH Fine Chemical. (n.d.). PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyrrole, 99%.
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, March 26). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, October 14). SAFETY DATA SHEET.
  • ChemScene. (n.d.). Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
  • ChemicalBook. (2026, January 17). Methyl 2-pyrrolecarboxylate - Safety Data Sheet.
  • Carl ROTH. (2025, May 6). Safety Data Sheet: ≥95 %.
  • ThermoFisher. (2025, September 7). Pyrrole - SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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